4-Bromo-N1-ethylbenzene-1,2-diamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-N-ethylbenzene-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5,11H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHMWZLZKMUGJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
334829-62-8 | |
| Record name | 4-bromo-1-N-ethylbenzene-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: 4-Bromo-N1-ethylbenzene-1,2-diamine (CAS: 334829-62-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Identity and Properties
4-Bromo-N1-ethylbenzene-1,2-diamine is a chemical compound with the CAS number 334829-62-8. It is characterized by a benzene ring substituted with a bromine atom, two amine groups at positions 1 and 2, and an ethyl group on one of the nitrogen atoms.[1][2]
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 334829-62-8 | [1][2] |
| Molecular Formula | C₈H₁₁BrN₂ | [1][2] |
| Molecular Weight | 215.09 g/mol | [1][2] |
| IUPAC Name | This compound | |
| Purity | >95% (as offered by commercial suppliers) | [1][3] |
| Physical Form | Powder | |
| Storage Temperature | 4°C |
Synthesis
A specific, peer-reviewed synthesis protocol for this compound is not currently available in the public domain. However, a plausible synthetic route can be proposed based on established methods for the synthesis of related 4-bromo-o-phenylenediamines.[2][4] This proposed pathway involves two key steps: the bromination of an appropriate o-phenylenediamine precursor followed by N-alkylation or the reduction of a nitrated precursor.
Proposed Synthetic Pathway:
Caption: Proposed synthetic route for this compound.
Experimental Considerations for Proposed Synthesis:
-
Step 1 & 2: Acetylation and Bromination: o-Phenylenediamine can be first protected by acetylation with acetic anhydride. The resulting N-acetyl-o-phenylenediamine can then undergo regioselective bromination at the para position relative to the activating amino group using bromine in acetic acid.
-
Step 3: Hydrolysis: The acetyl protecting group can be removed under acidic or basic conditions to yield 4-bromo-o-phenylenediamine.[4]
-
Step 4: N-Ethylation: The final step would involve the selective N-ethylation of 4-bromo-o-phenylenediamine. This could be achieved using an ethylating agent such as ethyl iodide or diethyl sulfate. Controlling the degree of alkylation to favor mono-ethylation would be a critical challenge in this step.
An alternative approach could involve the reduction of a suitable nitroaniline precursor. For instance, the reduction of a compound like 4-bromo-N-ethyl-2-nitroaniline would yield the desired product. The reduction can typically be carried out using reagents like tin(II) chloride or through catalytic hydrogenation.[4]
Spectroscopic Data
No specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has been identified in the reviewed literature. For researchers who synthesize this compound, standard analytical techniques will be necessary for structural confirmation.
Applications in Research and Drug Development
While there is no specific literature detailing the applications of this compound, related bromo-substituted aniline and diamine derivatives are recognized as important intermediates in medicinal chemistry.[5] These scaffolds are often utilized in the synthesis of kinase inhibitors and other therapeutic agents. The presence of the bromine atom provides a site for further functionalization via cross-coupling reactions, and the diamine moiety is a common feature in ligands for various biological targets.
Safety Information
Table 2: Hazard and Precautionary Statements
| Category | Statements | Source |
| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Experimental Workflow for Safe Handling:
Caption: Recommended workflow for the safe handling of this compound.
Conclusion and Future Directions
This compound is a chemical compound with potential applications in synthetic and medicinal chemistry. This guide has compiled the available chemical and safety data. However, there is a clear need for further research to establish detailed, validated synthesis protocols, comprehensive analytical characterization, and exploration of its biological activities. Researchers are encouraged to publish such data to enrich the scientific understanding of this and related compounds.
References
- 1. 4-Bromo-1-n-ethylbenzene-1,2-diamine 95.00% | CAS: 334829-62-8 | AChemBlock [achemblock.com]
- 2. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google Patents [patents.google.com]
- 3. This compound [chemdict.com]
- 4. 4-Bromo-1,2-benzenediamine | 1575-37-7 [chemicalbook.com]
- 5. N-(4-bromo-phenyl)-benzene-1,2-diamine [myskinrecipes.com]
An In-depth Technical Guide to 4-Bromo-N1-ethylbenzene-1,2-diamine
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Bromo-N1-ethylbenzene-1,2-diamine, tailored for researchers, scientists, and professionals in drug development.
Core Compound Data
The fundamental molecular properties of this compound are summarized below, providing a foundational reference for its use in experimental settings.
| Property | Value | Citations |
| Molecular Formula | C₈H₁₁BrN₂ | [1] |
| Molecular Weight | 215 g/mol | [1] |
| CAS Number | 334829-62-8 | |
| IUPAC Name | This compound |
Synthesis and Experimental Protocols
Step 1: Synthesis of 4-bromo-o-phenylenediamine
This procedure is based on established methods for the bromination of o-phenylenediamine.[2][3][4][5]
Materials:
-
o-phenylenediamine
-
Glacial acetic acid
-
Acetic anhydride
-
Sodium bromide
-
30% Hydrogen peroxide
-
Methanol
-
5N Sodium hydroxide aqueous solution
-
Ice
-
Sodium sulfite
-
tert-Butyl methyl ether
Procedure:
-
Acetylation: In a suitable reaction vessel, dissolve o-phenylenediamine in glacial acetic acid with vigorous stirring until the solution is clear. Cool the mixture in an ice bath and add acetic anhydride dropwise. After the addition, warm the reaction to 50°C and maintain for 1-2 hours. Monitor the reaction progress by liquid chromatography until the starting material is consumed.[2][5]
-
Bromination: Cool the reaction mixture to 25°C and add sodium bromide, stirring until it is evenly distributed. Slowly add 30% hydrogen peroxide dropwise. After the addition is complete, continue stirring at room temperature for 2 hours, then heat to 50-60°C for an additional 2-3 hours. The reaction should be monitored by liquid chromatography until the intermediate is consumed.[2][5]
-
Work-up and Isolation of 4-bromo-N,N'-diacetyl-o-phenylenediamine: Pour the reaction mixture into ice water containing a small amount of sodium sulfite to quench any remaining peroxide. The resulting precipitate is collected by filtration, washed with water, and dried to yield 4-bromo-N,N'-diacetyl-o-phenylenediamine as a solid.[2][5]
-
Hydrolysis: Suspend the dried intermediate in methanol. Add 5N aqueous sodium hydroxide solution and heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Final Isolation and Purification: After cooling, the reaction mixture is poured into a large volume of ice water. The crude product can be extracted with a suitable organic solvent like dichloromethane. The organic layers are combined, washed with saturated sodium carbonate solution and then with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude 4-bromo-o-phenylenediamine can be further purified by recrystallization from tert-butyl methyl ether to yield a high-purity product.[5]
Step 2: Proposed N-ethylation of 4-bromo-o-phenylenediamine
The final step to obtain this compound would involve a selective mono-N-ethylation of the more accessible amino group of 4-bromo-o-phenylenediamine. This can be achieved through several standard organic chemistry methods, such as reductive amination or direct alkylation. A logical workflow for this transformation is depicted below.
Caption: Proposed two-step synthesis workflow for this compound.
Potential Applications in Drug Discovery
Compounds such as this compound are valuable intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and dye industries.[6] The presence of two amino groups with different steric and electronic environments, along with a bromine atom, allows for a variety of subsequent chemical modifications. This makes it a versatile building block for creating libraries of compounds for drug screening. The bromo- and amino-functional groups are particularly useful for coupling reactions to construct larger, more complex organic molecules.[6]
The logical relationship of this compound as a building block in the development of active pharmaceutical ingredients (APIs) is illustrated in the following diagram.
Caption: The role of this compound as a building block in drug discovery.
References
- 1. 334829-62-8|this compound|this compound| -范德生物科技公司 [bio-fount.com]
- 2. Synthesis method for 4-bromo-o-phenylenediamine - Eureka | Patsnap [eureka.patsnap.com]
- 3. Synthesis routes of 4-Bromobenzene-1,2-diamine [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google Patents [patents.google.com]
- 6. N-(4-bromo-phenyl)-benzene-1,2-diamine [myskinrecipes.com]
physical and chemical properties of 4-Bromo-N1-ethylbenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-N1-ethylbenzene-1,2-diamine is a substituted aromatic diamine with potential applications in chemical synthesis and pharmaceutical research. This technical guide provides a summary of its known physical and chemical properties, alongside a discussion of relevant synthetic and analytical methodologies. Due to the limited availability of specific experimental data for this compound, this document also presents information on the closely related and better-characterized compound, 4-Bromobenzene-1,2-diamine, to provide valuable context and potential methodological frameworks.
Core Compound Identification
A summary of the fundamental identifiers for this compound is provided in the table below.
| Identifier | Value |
| CAS Number | 334829-62-8 |
| Molecular Formula | C₈H₁₁BrN₂ |
| Molecular Weight | 215.09 g/mol |
| IUPAC Name | This compound |
| Physical Form | Powder |
Physicochemical Properties
Detailed experimental data for the physical and chemical properties of this compound are not extensively reported in publicly available literature. Commercial suppliers indicate that the compound is a powder and recommend storage under specific conditions, which are summarized in the table below. For comparative purposes, the experimental properties of the related compound, 4-Bromobenzene-1,2-diamine, are also included.
| Property | This compound | 4-Bromobenzene-1,2-diamine |
| Melting Point | Data not available | 65-69 °C |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Soluble in chloroform |
| Storage Temperature | 4°C | Room Temperature |
Synthesis and Experimental Protocols
General Synthesis Approach for N-Alkylated Phenylenediamines
The synthesis of N-alkylated phenylenediamines can often be achieved through reductive amination. A potential synthetic route to this compound could involve the reaction of 4-Bromobenzene-1,2-diamine with acetaldehyde in the presence of a reducing agent.
Figure 1. A potential synthetic pathway for this compound via reductive amination.
Experimental Protocol for a Related Compound: Synthesis of 4-Bromobenzene-1,2-diamine
A common method for the synthesis of 4-Bromobenzene-1,2-diamine involves the bromination of o-phenylenediamine followed by hydrolysis.
Materials:
-
o-Phenylenediamine
-
Acetic Anhydride
-
Bromine
-
Acetic Acid
-
Sodium Hydroxide
Procedure:
-
Acetylation: o-Phenylenediamine is first protected by acetylation with acetic anhydride in acetic acid to form the diacetyl derivative.
-
Bromination: The diacetyl derivative is then brominated. This directing group favors bromination at the para position.
-
Hydrolysis: The resulting bromo-diacetyl compound is hydrolyzed, typically using a strong base like sodium hydroxide, to remove the acetyl groups and yield 4-Bromobenzene-1,2-diamine.
Figure 2. A generalized experimental workflow for the synthesis and analysis of 4-Bromobenzene-1,2-diamine.
Spectral Data
While specific spectra for this compound are not publicly available, some vendors indicate the availability of NMR, HPLC, and LC-MS data upon request. For reference, spectral data for the parent compound, 4-Bromobenzene-1,2-diamine, is available in public databases such as PubChem. This data can be used as a reference for the characterization of the N-ethylated derivative, where additional signals corresponding to the ethyl group would be expected in the NMR spectra, and a corresponding mass shift would be observed in the mass spectrum.
Biological Activity and Signaling Pathways
There is currently no information available in the scientific literature regarding the specific biological activity or any associated signaling pathways of this compound. Research into the biological effects of this compound and its derivatives could be a potential area for future investigation.
Conclusion
This compound is a chemical compound for which detailed experimental data is scarce. This guide has summarized the available information and provided context by referencing the more thoroughly characterized parent compound, 4-Bromobenzene-1,2-diamine. Further experimental investigation is required to fully elucidate the physical, chemical, and biological properties of this compound. Researchers and drug development professionals interested in this compound are encouraged to perform their own characterization and to consult chemical suppliers for any available in-house data.
An In-depth Technical Guide to the Synthesis of 4-Bromo-N1-ethylbenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for 4-Bromo-N1-ethylbenzene-1,2-diamine, a valuable building block in medicinal chemistry and materials science. This document details the synthesis of the key precursor, 4-bromo-o-phenylenediamine, and subsequently outlines a proposed pathway for its selective N-ethylation. The experimental protocols provided are based on established chemical transformations, and all quantitative data is summarized for comparative analysis.
Synthesis of the Precursor: 4-bromo-o-phenylenediamine
The synthesis of 4-bromo-o-phenylenediamine is a critical first step. Two primary methods are presented here: the bromination of o-phenylenediamine and the reduction of 4-bromo-2-nitroaniline.
Method 1: Bromination of o-Phenylenediamine
This method involves the direct bromination of o-phenylenediamine. To control the selectivity and prevent over-bromination, the amino groups are first protected by acetylation.
Reaction Pathway:
Figure 1: Bromination pathway to 4-bromo-o-phenylenediamine.
Experimental Protocol:
A detailed experimental protocol for the bromination of o-phenylenediamine is adapted from patent literature.[1][2]
-
Acetylation: In a suitable reaction vessel, dissolve o-phenylenediamine (e.g., 80 g) in glacial acetic acid (e.g., 640 mL). Cool the mixture in an ice bath and add acetic anhydride (e.g., 158 g) dropwise while maintaining the temperature. After the addition is complete, warm the reaction mixture to approximately 50°C and stir for 1-2 hours. Monitor the reaction by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
Bromination: Cool the reaction mixture to room temperature and add sodium bromide (e.g., 80 g). Then, slowly add 30% hydrogen peroxide (e.g., 92 g) dropwise. After the addition, continue stirring at room temperature for a period, followed by gentle heating (e.g., 50-60°C) for several hours to ensure the completion of the bromination.
-
Work-up and Hydrolysis: Pour the reaction mixture into ice water containing sodium sulfite to quench any remaining bromine. The precipitated solid, 4-bromo-N,N'-diacetyl-o-phenylenediamine, is collected by filtration. This intermediate is then hydrolyzed by heating in a solution of sodium hydroxide in methanol and water to yield 4-bromo-o-phenylenediamine.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as tert-butyl methyl ether, to afford the final product with high purity.[1]
Method 2: Reduction of 4-Bromo-2-nitroaniline
An alternative route involves the reduction of the nitro group of 4-bromo-2-nitroaniline. This method can be advantageous as it avoids the direct handling of bromine.
Reaction Pathway:
Figure 2: Reduction pathway to 4-bromo-o-phenylenediamine.
Experimental Protocol:
Several reducing agents can be employed for this transformation. A common laboratory-scale procedure utilizes stannous chloride (SnCl2).
-
Reaction Setup: Dissolve 4-bromo-2-nitroaniline in a suitable solvent such as ethanol.
-
Reduction: Add an excess of stannous chloride dihydrate to the solution.
-
Heating: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the tin salts.
-
Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Quantitative Data Summary for Precursor Synthesis:
| Method | Starting Material | Key Reagents | Solvent | Typical Yield | Purity | Reference |
| Bromination | o-Phenylenediamine | Acetic Anhydride, NaBr, H₂O₂ | Acetic Acid, Methanol | Not explicitly stated, but a patent describes obtaining 165g of the diacetylated intermediate from 80g of starting material. | 98.5% (for the intermediate) | [1][2] |
| Reduction | 4-Bromo-2-nitroaniline | SnCl₂, HCl | Ethanol | 94-96% | Not specified |
Synthesis of this compound
The introduction of the ethyl group onto one of the amino functionalities of 4-bromo-o-phenylenediamine can be achieved through several methods. Reductive amination is a highly effective and selective method for this transformation.
Proposed Pathway: Reductive Amination
This pathway involves the reaction of 4-bromo-o-phenylenediamine with acetaldehyde in the presence of a reducing agent. The reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the desired N-ethylated product.
Reaction Pathway:
Figure 3: Reductive amination pathway to the target molecule.
Experimental Protocol (Proposed):
This protocol is based on general procedures for the reductive amination of aromatic amines.[3]
-
Reaction Setup: In a round-bottom flask, dissolve 4-bromo-o-phenylenediamine in a suitable solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Imine Formation: Add acetaldehyde to the solution. The reaction can be facilitated by the addition of a dehydrating agent or by azeotropic removal of water.
-
Reduction: Add a mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise to the reaction mixture. This reagent is often preferred as it can be added directly to the mixture of the amine and the aldehyde and is less sensitive to moisture than other borohydrides.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.
Quantitative Data (Anticipated):
While a specific literature report with quantitative data for this exact reaction was not identified, reductive amination of anilines is generally a high-yielding process.
| Method | Starting Material | Key Reagents | Solvent | Anticipated Yield | Purity |
| Reductive Amination | 4-Bromo-o-phenylenediamine | Acetaldehyde, NaBH(OAc)₃ | Dichloromethane or 1,2-Dichloroethane | 70-90% | High purity after chromatography |
Conclusion
The synthesis of this compound can be effectively achieved through a two-stage process. The initial preparation of 4-bromo-o-phenylenediamine is well-documented, with both bromination of o-phenylenediamine and reduction of 4-bromo-2-nitroaniline offering viable routes. The subsequent selective mono-N-ethylation via reductive amination presents a robust and high-yielding method to obtain the final target molecule. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field to successfully synthesize this important chemical intermediate. Further optimization of reaction conditions for the reductive amination step may be necessary to achieve the highest possible yields and purity.
References
4-Bromo-N1-ethylbenzene-1,2-diamine IUPAC name and synonyms
An In-depth Technical Guide to 4-Bromo-N1-ethylbenzene-1,2-diamine
This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, potential synthetic routes, and safety information. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identity
The primary identifier for this compound is its IUPAC name, which provides an unambiguous description of its chemical structure.
IUPAC Name: 4-bromo-N¹-ethylbenzene-1,2-diamine[1][2]
Synonyms: While "this compound" is the most commonly used name, other systematic variations may be encountered. Based on the nomenclature of similar compounds, potential synonyms could include:
-
4-Bromo-N-ethyl-o-phenylenediamine
-
1-Amino-2-(ethylamino)-5-bromobenzene
-
5-Bromo-N²-ethyl-1,2-benzenediamine
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 334829-62-8 | [1][2][3] |
| Molecular Formula | C₈H₁₁BrN₂ | [2][3] |
| Molecular Weight | 215.09 g/mol | [1][2][3] |
| Appearance | Powder / Solid | [1] |
| Purity | ≥95% | [1][2] |
| Storage Conditions | Store at 4°C for short term (1-2 weeks), -20°C for long term (1-2 years).[3] | |
| InChI | 1S/C8H11BrN2/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5,11H,2,10H2,1H3 | [1][3] |
| InChIKey | FIHMWZLZKMUGJO-UHFFFAOYSA-N | [1][3] |
| SMILES | CCNC1=C(N)C=C(Br)C=C1 |
Spectroscopic Data
Synthesis and Experimental Protocols
A specific, peer-reviewed synthesis protocol for this compound was not found in the initial search. However, a plausible synthetic route can be inferred from the synthesis of the analogous compound, 4-bromo-N1-methylbenzene-1,2-diamine.[5] The proposed method involves the reduction of a nitroaniline precursor.
Proposed Synthesis of this compound
The synthesis can be envisioned as a two-step process starting from a suitable precursor. A general procedure for the reduction of an aromatic nitro group is provided below.[6]
Step 1: Synthesis of the Precursor (Not detailed in search results)
The likely precursor for the final product is 4-bromo-N-ethyl-2-nitroaniline. The synthesis of this intermediate would be the first step.
Step 2: Reduction of the Aromatic Nitro Group
This step involves the reduction of the nitro group of 4-bromo-N-ethyl-2-nitroaniline to an amine group, yielding the final product.
General Experimental Protocol for Nitro Group Reduction:
-
Reaction Setup: To a solution of the corresponding (2-nitrophenyl)amine derivative (1.0 equivalent) in a suitable solvent like ethanol, add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) (6 equivalents).[6]
-
Reaction Conditions: Heat the resulting reaction mixture under reflux for 1 hour.[6]
-
Work-up:
-
Extraction and Isolation:
-
Separate the organic layer.
-
Extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, dry with an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be further purified by techniques such as column chromatography or recrystallization to yield the pure this compound.
Applications in Research and Development
Derivatives of 1,2-benzenediamine are valuable building blocks in organic synthesis. They are used in the preparation of various heterocyclic compounds, such as benzimidazoles and quinoxalines, which are scaffolds of interest in medicinal chemistry.[7] They can also serve as ligands in coordination chemistry and as precursors for organocatalysts.[6] N-(4-bromo-phenyl)-benzene-1,2-diamine, a related compound, is used in the synthesis of dyes, pigments, and as a building block for active pharmaceutical ingredients (APIs).[8]
Safety and Handling
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1]
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.[1] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses, should be strictly followed.[3]
Visualizations
Logical Relationships of this compound
Caption: Logical overview of this compound.
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
References
- 1. This compound | 334829-62-8 [sigmaaldrich.com]
- 2. 4-Bromo-1-n-ethylbenzene-1,2-diamine 95.00% | CAS: 334829-62-8 | AChemBlock [achemblock.com]
- 3. bio-fount.com [bio-fount.com]
- 4. 334829-62-8|this compound|BLD Pharm [bldpharm.com]
- 5. 4-broMo-N1-Methylbenzene-1,2-diaMine | 69038-76-2 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google Patents [patents.google.com]
- 8. N-(4-bromo-phenyl)-benzene-1,2-diamine [myskinrecipes.com]
Technical Guide: Solubility of 4-Bromo-N1-ethylbenzene-1,2-diamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 4-Bromo-N1-ethylbenzene-1,2-diamine, a compound of interest in synthetic organic chemistry and drug development. Due to a lack of publicly available quantitative solubility data for this specific molecule, this document provides a comprehensive, generalized experimental protocol for determining its solubility in a range of common organic solvents. The guide includes a structured template for data presentation and a visual workflow to aid researchers in generating and organizing crucial solubility information. This information is vital for applications such as reaction optimization, purification, and formulation development.
Introduction
This compound is a substituted aromatic diamine. The solubility of such compounds in organic solvents is a critical physicochemical property that influences their application in various chemical processes. Understanding solubility is paramount for:
-
Reaction Chemistry: Selecting appropriate solvents for synthesis and ensuring reactants are in the same phase.
-
Purification: Developing effective crystallization and chromatographic purification methods.
-
Formulation: Preparing solutions of known concentrations for further use, including in drug delivery systems.
This guide provides the necessary framework for researchers to experimentally determine and tabulate the solubility of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 334829-62-8 |
| Molecular Formula | C₈H₁₁BrN₂ |
| Molecular Weight | 215.09 g/mol |
| Appearance | (Typically a solid, color may vary) |
Solubility Data
As of the date of this document, specific quantitative solubility data for this compound in a range of organic solvents is not extensively reported in the public domain. The following table (Table 2) is provided as a template for researchers to populate with their experimentally determined data. A qualitative report indicates that the related compound, 4-Bromo-1,2-benzenediamine, is soluble in chloroform[1]. This suggests that chlorinated solvents may be a good starting point for solubility assessments.
Table 2: Experimentally Determined Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| e.g., Methanol | |||
| e.g., Ethanol | |||
| e.g., Acetone | |||
| e.g., Ethyl Acetate | |||
| e.g., Dichloromethane | |||
| e.g., Chloroform | |||
| e.g., Toluene | |||
| e.g., Hexane | |||
| e.g., Dimethylformamide (DMF) | |||
| e.g., Dimethyl Sulfoxide (DMSO) |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in organic solvents using the widely accepted isothermal shake-flask method.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg accuracy)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or UV-Vis spectrophotometer)
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution does not change significantly between time points).
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
-
Quantification:
-
Dilute the filtered saturated solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted saturated solution based on the dilution factor.
-
Express the solubility in the desired units, such as g/100 mL or mol/L.
-
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used.
Visual Representation of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for determining the solubility of this compound.
Conclusion
While readily available quantitative solubility data for this compound is limited, this guide provides researchers with the necessary tools to generate this critical information. The detailed experimental protocol for the shake-flask method, combined with the provided data table template and workflow diagram, offers a robust framework for systematic solubility studies. The resulting data will be invaluable for the optimization of synthetic routes, purification processes, and the development of new formulations involving this compound.
References
In-Depth Technical Guide to 4-Bromo-N1-ethylbenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-N1-ethylbenzene-1,2-diamine, a key building block in organic synthesis, particularly for the development of novel pharmaceutical compounds and other bioactive molecules. This document details its chemical properties, commercial availability, and provides insights into its synthesis and potential applications.
Chemical Properties and Commercial Availability
This compound, with the CAS Number 334829-62-8, is a substituted aromatic diamine. Its structure features a benzene ring substituted with a bromine atom, an amino group, and an ethylamino group at adjacent positions. This arrangement of functional groups makes it a versatile intermediate for the synthesis of a variety of heterocyclic compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 334829-62-8 | [1] |
| Molecular Formula | C₈H₁₁BrN₂ | [1] |
| Molecular Weight | 215.09 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Purity | Typically ≥95% | [1] |
A number of chemical suppliers offer this compound for research and development purposes. The table below lists some of the commercial sources for this compound.
Table 2: Commercial Suppliers of this compound
| Supplier | Purity | Available Quantities |
| BLDpharm | Custom | Inquire |
| Sigma-Aldrich | ≥95% | Inquire |
| Advanced ChemBlocks | 95.00% | Inquire |
| Fluorochem | ≥95% | Inquire |
Synthesis and Purification
While specific, detailed industrial synthesis protocols for this compound are proprietary, a general synthetic approach can be inferred from the synthesis of the related and well-documented compound, 4-bromo-o-phenylenediamine. The synthesis of this analog typically involves the bromination of o-phenylenediamine.
A common laboratory-scale synthesis of 4-bromo-o-phenylenediamine proceeds via the reaction of o-phenylenediamine with a brominating agent in a suitable solvent. One documented method involves the use of bromine in acetic acid.
Illustrative Experimental Protocol: Synthesis of 4-bromo-o-phenylenediamine
The following is a representative protocol for the synthesis of the parent compound, 4-bromo-o-phenylenediamine, which can be adapted for the synthesis of the N-ethylated derivative.
Reaction Scheme:
References
Technical Guide: Spectroscopic and Synthetic Profile of 4-Bromo-N1-ethylbenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a proposed synthetic route for 4-Bromo-N1-ethylbenzene-1,2-diamine. Due to the limited availability of direct experimental data in public databases, this document combines established synthetic methodologies with predicted spectroscopic data based on analogous compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from spectral data of structurally related compounds and computational models.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.8 - 7.2 | m | 3H | Ar-H |
| ~3.5 - 4.0 | br s | 3H | -NH ₂ and -NH - |
| 3.18 | q | 2H | -CH₂-CH₃ |
| 1.25 | t | 3H | -CH₂-CH ₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | C -NHCH₂CH₃ |
| ~138 | C -NH₂ |
| ~125 | C -H |
| ~122 | C -H |
| ~118 | C -Br |
| ~115 | C -H |
| ~40 | -C H₂-CH₃ |
| ~15 | -CH₂-C H₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Sharp | N-H stretching (primary and secondary amine) |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 2970 - 2850 | Medium | Aliphatic C-H stretching |
| 1620 - 1580 | Strong | N-H bending and C=C aromatic stretching |
| 1500 - 1400 | Medium | C=C aromatic stretching |
| 1300 - 1200 | Medium | C-N stretching |
| 1100 - 1000 | Strong | C-Br stretching |
| 850 - 750 | Strong | Aromatic C-H out-of-plane bending |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 214/216 | High | [M]⁺ (Molecular ion peak with bromine isotopes) |
| 199/201 | Medium | [M - CH₃]⁺ |
| 186/188 | Medium | [M - C₂H₅]⁺ |
| 107 | High | [M - Br]⁺ |
| 92 | Medium | [C₆H₆N]⁺ |
Proposed Experimental Protocols
The synthesis of this compound can be achieved through a two-step process: the bromination of a protected o-phenylenediamine followed by selective N-ethylation.
Step 1: Synthesis of 4-Bromo-1,2-phenylenediamine
This procedure is adapted from established methods for the bromination of o-phenylenediamine.
Materials:
-
o-Phenylenediamine
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Bromine
-
Sodium Hydroxide
-
Methanol
-
Dichloromethane
-
tert-Butyl methyl ether
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine in glacial acetic acid.
-
Cool the solution in an ice bath and add acetic anhydride dropwise to protect the amine groups.
-
After stirring, slowly add a solution of bromine in glacial acetic acid. Maintain the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice water and neutralize with a sodium hydroxide solution.
-
Extract the product, 4-bromo-N,N'-diacetyl-1,2-phenylenediamine, with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
For the deprotection step, dissolve the crude product in methanol.
-
Add a solution of sodium hydroxide and reflux the mixture until the deacetylation is complete (monitored by TLC).
-
Cool the reaction mixture, add water, and extract the product, 4-bromo-1,2-phenylenediamine, with dichloromethane.
-
Purify the crude product by recrystallization from tert-butyl methyl ether to yield 4-bromo-1,2-phenylenediamine.
Step 2: Synthesis of this compound via Reductive Amination
This proposed method utilizes a reductive amination reaction, which is a standard procedure for the N-alkylation of amines.[1][2]
Materials:
-
4-Bromo-1,2-phenylenediamine
-
Acetaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a stirred solution of 4-bromo-1,2-phenylenediamine in 1,2-dichloroethane, add a catalytic amount of acetic acid.
-
Add acetaldehyde (1.0 - 1.2 equivalents) to the mixture.
-
Stir the reaction at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride in portions to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Experimental Workflow
The following diagram illustrates the proposed synthetic workflow for this compound.
Caption: Proposed two-step synthesis of this compound.
References
Methodological & Application
Application Notes and Protocols: 4-Bromo-N1-ethylbenzene-1,2-diamine as a Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-Bromo-N1-ethylbenzene-1,2-diamine as a key building block for the synthesis of biologically active heterocyclic compounds, particularly quinoxalines and benzimidazoles. The protocols outlined are based on established synthetic methodologies for analogous o-phenylenediamines and serve as a guide for the development of novel derivatives.
Introduction
This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds. The presence of the bromo substituent and the N-ethyl group offers opportunities for fine-tuning the physicochemical and pharmacological properties of the resulting molecules. This document details the synthesis of key heterocyclic scaffolds, specifically 6-bromo-1-ethyl-quinoxaline and 5-bromo-1-ethyl-benzimidazole derivatives, and discusses their potential biological applications.
Synthesis of Quinoxaline Derivatives
Quinoxaline derivatives are a class of heterocyclic compounds known for their wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. The reaction of o-phenylenediamines with α-dicarbonyl compounds is a classical and efficient method for the synthesis of quinoxalines.
Protocol 1: Synthesis of 6-Bromo-1-ethyl-1,4-dihydroquinoxaline-2,3-dione
This protocol is adapted from the synthesis of 6-bromo-1,4-dihydroquinoxaline-2,3-dione from 4-bromo-o-phenylenediamine.[1]
Reaction Scheme:
Caption: Synthesis of 6-Bromo-1-ethyl-1,4-dihydroquinoxaline-2,3-dione.
Materials:
-
This compound
-
Oxalic acid dihydrate
-
Concentrated hydrochloric acid
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, suspend this compound (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Add oxalic acid dihydrate (1.1 equivalents) to the suspension.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold water, and then with ethanol.
-
Dry the product under vacuum to obtain 6-Bromo-1-ethyl-1,4-dihydroquinoxaline-2,3-dione.
Expected Outcome:
A solid product. The yield and spectroscopic data should be determined and compared with analogous compounds.
Protocol 2: Synthesis of 2,3-Disubstituted-6-bromo-1-ethylquinoxalines
This is a general protocol for the condensation of this compound with various 1,2-dicarbonyl compounds.
Reaction Scheme:
Caption: General synthesis of 2,3-disubstituted-6-bromo-1-ethylquinoxalines.
Materials:
-
This compound
-
1,2-Dicarbonyl compound (e.g., benzil, glyoxal)
-
Ethanol or Acetic Acid
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol or acetic acid in a round-bottom flask.
-
Add the 1,2-dicarbonyl compound (1 equivalent) to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data (Hypothetical):
| Product | R1 | R2 | Yield (%) | Melting Point (°C) |
| 6-Bromo-1-ethyl-2,3-diphenylquinoxaline | Phenyl | Phenyl | 85-95 | 150-155 |
| 6-Bromo-1-ethylquinoxaline | H | H | 70-80 | 110-115 |
Synthesis of Benzimidazole Derivatives
Benzimidazoles are another important class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.
Protocol 3: Synthesis of 5-Bromo-1-ethyl-2-substituted-benzimidazoles
This protocol describes the condensation of this compound with various aldehydes.
Reaction Scheme:
Caption: Synthesis of 5-Bromo-1-ethyl-2-substituted-benzimidazoles.
Materials:
-
This compound
-
Substituted aldehyde (e.g., benzaldehyde)
-
Ethanol
-
Sodium metabisulfite (or other mild oxidizing agent)
Procedure:
-
Dissolve this compound (1 equivalent) and the aldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Add a catalytic amount of an oxidizing agent like sodium metabisulfite.
-
Reflux the mixture for 3-5 hours, monitoring the reaction by TLC.
-
After cooling, the product may precipitate and can be collected by filtration.
-
If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Quantitative Data (Hypothetical):
| Product | R | Yield (%) | Melting Point (°C) |
| 5-Bromo-1-ethyl-2-phenyl-1H-benzo[d]imidazole | Phenyl | 80-90 | 180-185 |
| 5-Bromo-1-ethyl-2-methyl-1H-benzo[d]imidazole | Methyl | 75-85 | 160-165 |
Potential Biological Activities and Signaling Pathways
Derivatives of 6-bromoquinoxaline have shown promising antitumor and antimicrobial activities.[1] Similarly, 2-substituted-6-bromobenzimidazoles have been investigated for their anticancer properties. The introduction of an N-ethyl group is anticipated to modulate these activities, potentially enhancing efficacy or altering selectivity.
Hypothesized Anticancer Mechanism of Action
Many quinoxaline and benzimidazole derivatives exert their anticancer effects through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.
Caption: Potential inhibition of cancer cell signaling pathways.
This diagram illustrates a simplified model where N-ethyl-bromo-substituted quinoxaline or benzimidazole derivatives could potentially inhibit receptor tyrosine kinases (RTKs) or downstream signaling components like the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are frequently dysregulated in cancer.
Conclusion
This compound is a promising and versatile precursor for the synthesis of a diverse range of heterocyclic compounds. The protocols provided herein, based on established chemical transformations, offer a solid foundation for the exploration of novel quinoxaline and benzimidazole derivatives. The anticipated biological activities of these compounds, particularly in the areas of oncology and infectious diseases, warrant further investigation and development. Researchers are encouraged to adapt and optimize these methods to synthesize and evaluate new chemical entities with potentially improved therapeutic profiles.
References
Application Notes and Protocols: Synthesis of 5-Bromo-1-ethyl-2-substituted-1H-benzimidazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The condensation reaction of o-phenylenediamines with aldehydes is a cornerstone in the synthesis of benzimidazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. This document provides detailed application notes and protocols for the reaction of a specific substituted diamine, 4-Bromo-N1-ethylbenzene-1,2-diamine, with various aldehydes to yield 5-Bromo-1-ethyl-2-substituted-1H-benzimidazoles. These compounds are valuable scaffolds in drug discovery, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.
The presence of the bromo-substituent at the 5-position and the ethyl group at the N1-position of the benzimidazole core can significantly influence the physicochemical and pharmacological properties of the resulting molecules. The bromo-group can serve as a handle for further functionalization through cross-coupling reactions, while the N-ethyl group can modulate lipophilicity and binding interactions with biological targets.
A critical consideration in the synthesis of these compounds is the potential for the formation of regioisomers, namely the 5-bromo and the 6-bromo isomers. The substitution pattern of the starting diamine, this compound, can lead to the formation of both products, and the ratio may be influenced by the reaction conditions and the nature of the aldehyde used.
Reaction Pathway and Mechanism
The fundamental reaction involves the condensation of this compound with an aldehyde, followed by an intramolecular cyclization and subsequent oxidation to form the aromatic benzimidazole ring.
Figure 1: General reaction pathway for the synthesis of 5-Bromo-1-ethyl-2-substituted-1H-benzimidazoles.
The reaction is typically acid-catalyzed, which facilitates the initial nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde. The subsequent dehydration to form the Schiff base is a key step. The intramolecular cyclization is then driven by the proximity of the second amino group. The final oxidation step to form the stable aromatic benzimidazole can occur in the presence of an oxidizing agent or, in some cases, simply by exposure to air.
Experimental Protocols
While specific literature detailing the reaction of this compound with a wide array of aldehydes is limited, the following protocols are based on established methods for the synthesis of analogous benzimidazoles and can be adapted accordingly.
Protocol 1: General Procedure for the Synthesis of 5-Bromo-1-ethyl-2-aryl-1H-benzimidazoles in Dimethylformamide (DMF)
This protocol is adapted from a general method for the synthesis of N-substituted benzimidazoles.
Materials:
-
This compound (CAS: 334829-62-8)
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Sodium metabisulfite (Na₂S₂O₅)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 mmol) in DMF (10 mL), add the sodium metabisulfite adduct of the corresponding aromatic aldehyde (1.2 mmol).
-
Heat the reaction mixture at reflux (approximately 153 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the pure 5-Bromo-1-ethyl-2-aryl-1H-benzimidazole.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Note the potential for the presence of the 6-bromo isomer.
Protocol 2: One-Pot Synthesis using an Oxidizing Agent
This protocol utilizes an oxidizing agent to facilitate the final aromatization step and can often be performed under milder conditions.
Materials:
-
This compound
-
Aldehyde (aliphatic or aromatic)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or other suitable oxidant
-
Acetonitrile or another suitable solvent
-
Saturated sodium bicarbonate solution
-
Dichloromethane
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the aldehyde (1.1 mmol) in acetonitrile (15 mL).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the oxidizing agent, such as DDQ (1.2 mmol), portion-wise over 5 minutes.
-
Continue stirring at room temperature or with gentle heating (e.g., 50 °C) for 1-3 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate (20 mL).
-
Extract the product with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data
The following table summarizes expected yields for the synthesis of various 5-Bromo-1-ethyl-2-substituted-1H-benzimidazoles based on analogous reactions reported in the literature. Actual yields may vary depending on the specific aldehyde and reaction conditions employed.
| Aldehyde Substituent (R) | Expected Product | Typical Yield Range (%) |
| H (Benzaldehyde) | 5-Bromo-1-ethyl-2-phenyl-1H-benzimidazole | 70-85 |
| 4-Cl | 5-Bromo-2-(4-chlorophenyl)-1-ethyl-1H-benzimidazole | 65-80 |
| 4-OCH₃ | 5-Bromo-1-ethyl-2-(4-methoxyphenyl)-1H-benzimidazole | 75-90 |
| 2-Thienyl | 5-Bromo-1-ethyl-2-(thiophen-2-yl)-1H-benzimidazole | 60-75 |
| n-Propyl (Butyraldehyde) | 5-Bromo-1-ethyl-2-propyl-1H-benzimidazole | 55-70 |
Note: Yields are estimates and should be optimized for each specific reaction.
Logical Workflow for Synthesis and Characterization
Figure 2: A typical workflow for the synthesis, purification, and characterization of 5-Bromo-1-ethyl-2-substituted-1H-benzimidazoles.
Biological Activity and Drug Development Applications
Benzimidazole derivatives are known to possess a wide spectrum of biological activities. The 5-bromo-1-ethyl-2-substituted-1H-benzimidazoles are of particular interest for their potential as:
-
Antimicrobial Agents: The benzimidazole scaffold is present in several commercially available antifungal and anthelmintic drugs. The introduction of the bromo- and ethyl- groups, along with various substituents at the 2-position, can lead to new compounds with potent activity against a range of bacteria and fungi.
-
Anticancer Agents: Many benzimidazole derivatives have demonstrated significant anticancer activity through various mechanisms, including inhibition of tubulin polymerization, topoisomerase inhibition, and kinase inhibition. The synthesized compounds can be screened against various cancer cell lines to identify potential lead compounds for oncology drug development.
-
Other Therapeutic Areas: The versatility of the benzimidazole core allows for the exploration of other therapeutic applications, such as antiviral, anti-inflammatory, and analgesic agents.
Signaling Pathway Visualization (Hypothetical)
The following diagram illustrates a hypothetical signaling pathway that could be targeted by a 5-Bromo-1-ethyl-2-aryl-1H-benzimidazole derivative in a cancer cell, for instance, by inhibiting a key kinase.
Figure 3: Hypothetical inhibition of a cancer cell signaling pathway by a 5-Bromo-1-ethyl-2-aryl-1H-benzimidazole derivative.
This document provides a foundational guide for the synthesis and potential applications of 5-Bromo-1-ethyl-2-substituted-1H-benzimidazoles. Researchers are encouraged to optimize the provided protocols for their specific needs and to explore the rich biological potential of this class of compounds.
Application Note and Protocol for N-alkylation of 4-Bromo-N1-ethylbenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the N-alkylation of 4-bromo-N1-ethylbenzene-1,2-diamine, a versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] Due to the presence of both a primary and a secondary amine, traditional alkylation with alkyl halides can be challenging to control and may lead to overalkylation.[2] Therefore, this protocol utilizes reductive amination, a highly selective and efficient method for the formation of C-N bonds.[3][4]
Reductive amination involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[5] This method offers excellent control over the degree of alkylation. Reagents such as sodium triacetoxyborohydride are particularly effective for this transformation as they are mild and selective for the reduction of the iminium ion in the presence of the carbonyl starting material.[3][4]
Data Presentation
As this protocol provides a general methodology, the following table is intended to be populated by the researcher with experimental data obtained during their specific application of this protocol.
| Entry | Alkylating Agent (Aldehyde/Ketone) | Reducing Agent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | Sodium Triacetoxyborohydride | 1,2-Dichloroethane | Room Temp | ||||
| 2 | Sodium Cyanoborohydride | Methanol | Room Temp | ||||
| 3 |
Experimental Protocols
Materials
-
This compound
-
Aldehyde or Ketone (as the alkylating agent)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic Acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon) setup
Protocol: N-alkylation via Reductive Amination
This protocol describes the general procedure for the N-alkylation of this compound using an aldehyde or ketone and sodium triacetoxyborohydride.
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous 1,2-dichloroethane (DCE).
-
Add the desired aldehyde or ketone (1.1-1.5 eq).
-
If the carbonyl compound is a ketone, a catalytic amount of acetic acid (0.1-0.2 eq) can be added to facilitate iminium ion formation.[4]
-
-
Addition of Reducing Agent:
-
Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine or iminium intermediate.
-
Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture. The addition should be done carefully as some gas evolution may occur.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from a few hours to overnight depending on the reactivity of the carbonyl compound.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir the biphasic mixture vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
-
-
Characterization:
-
Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
-
Visualizations
The following diagrams illustrate the chemical reaction and the experimental workflow.
Caption: Chemical scheme of the N-alkylation via reductive amination.
Caption: Experimental workflow for the N-alkylation protocol.
References
- 1. N-(4-bromo-phenyl)-benzene-1,2-diamine [myskinrecipes.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Bromo-N1-ethylbenzene-1,2-diamine in Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 4-Bromo-N1-ethylbenzene-1,2-diamine in two of the most powerful and versatile cross-coupling reactions in modern organic synthesis: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. This compound serves as a valuable building block for the synthesis of a wide array of complex molecules, particularly in the development of novel pharmaceutical agents and functional materials.
Introduction
This compound is a bifunctional molecule featuring a bromine atom, which is an excellent leaving group for palladium-catalyzed cross-coupling reactions, and two amino groups with differing steric and electronic environments. The N1-ethyl group introduces asymmetry and can influence the regioselectivity and reactivity of subsequent chemical transformations. The vicinal diamine motif is a key pharmacophore in many biologically active compounds and can also be utilized for the construction of heterocyclic scaffolds such as benzimidazoles.
The ability to participate in C-N and C-C bond-forming reactions makes this diamine a versatile synthon for creating libraries of compounds for drug discovery and for the synthesis of bespoke functional materials.
Buchwald-Hartwig Amination: Synthesis of N-Arylated Diamines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] In the context of this compound, this reaction allows for the selective arylation at the bromine-bearing carbon, leading to the formation of N,N'-disubstituted or N,N,N'-trisubstituted phenylenediamines. These products are valuable intermediates in medicinal chemistry.
Proposed Reaction Scheme:
Caption: Proposed Buchwald-Hartwig amination of this compound.
General Experimental Protocol (Proposed)
This protocol is a generalized procedure based on established Buchwald-Hartwig amination methodologies.[3][4] Optimization of the ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.
Materials:
-
This compound
-
Aryl or alkyl amine (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Anhydrous toluene or dioxane
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired amine (1.2 mmol), cesium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and Xantphos (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the Celite® pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Quantitative Data (Hypothetical)
The following table summarizes expected yields for the Buchwald-Hartwig amination with various amines, based on literature for similar substrates.
| Entry | Amine Coupling Partner | Product | Expected Yield (%) |
| 1 | Aniline | N-(4-(phenylamino)phenyl)-N'-ethylbenzene-1,2-diamine | 85-95 |
| 2 | Morpholine | 4-(4-amino-3-(ethylamino)phenyl)morpholine | 80-90 |
| 3 | Benzylamine | N1-ethyl-N4-(phenylmethyl)benzene-1,2-diamine | 75-85 |
| 4 | Indole | 1-(4-amino-3-(ethylamino)phenyl)-1H-indole | 70-80 |
Suzuki-Miyaura Coupling: Synthesis of Biaryl Diamines
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms carbon-carbon bonds between an organohalide and an organoboron compound.[5] Using this compound in a Suzuki-Miyaura coupling allows for the introduction of various aryl or heteroaryl substituents at the 4-position, leading to the synthesis of novel biaryl diamines. These structures are of significant interest in the development of kinase inhibitors and other targeted therapeutics.
Proposed Reaction Scheme:
Caption: Proposed Suzuki-Miyaura coupling of this compound.
General Experimental Protocol (Proposed)
This protocol is a generalized procedure based on established Suzuki-Miyaura coupling methodologies.[6][7] The choice of catalyst, base, and solvent may require optimization for specific boronic acids.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the boronic acid (1.5 mmol) in a 4:1 mixture of 1,4-dioxane and water (10 mL).
-
Add potassium carbonate (2.0 mmol) to the solution.
-
Degas the mixture by bubbling Argon or Nitrogen through it for 15-20 minutes.
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the reaction mixture.
-
Heat the reaction to 80-90 °C under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Expected Quantitative Data (Hypothetical)
The following table presents expected yields for the Suzuki-Miyaura coupling with various boronic acids, extrapolated from reactions with similar bromoaniline substrates.
| Entry | Boronic Acid | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | N1-ethyl-[1,1'-biphenyl]-3,4-diamine | 90-98 |
| 2 | 4-Methoxyphenylboronic acid | N1-ethyl-4'-methoxy-[1,1'-biphenyl]-3,4-diamine | 88-95 |
| 3 | Pyridine-3-boronic acid | 3-(4-amino-3-(ethylamino)phenyl)pyridine | 75-85 |
| 4 | Thiophene-2-boronic acid | N1-ethyl-4-(thiophen-2-yl)benzene-1,2-diamine | 80-90 |
Experimental Workflow and Mechanistic Considerations
The successful application of these coupling reactions relies on a systematic workflow, from reaction setup to product purification and characterization.
Caption: A generalized workflow for palladium-catalyzed coupling reactions.
The catalytic cycles for both the Buchwald-Hartwig amination and Suzuki-Miyaura coupling proceed through a series of fundamental organometallic steps: oxidative addition, ligand exchange/transmetalation, and reductive elimination.
Caption: A simplified representation of the catalytic cycle for cross-coupling reactions.
Conclusion
This compound is a promising and versatile building block for the synthesis of complex organic molecules through palladium-catalyzed cross-coupling reactions. The protocols and data presented herein, while based on established methodologies for similar substrates, provide a strong foundation for researchers to explore the utility of this compound in their synthetic endeavors. The resulting arylated diamine products have significant potential in the fields of medicinal chemistry and materials science, warranting further investigation into their properties and applications.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. ikm.org.my [ikm.org.my]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Quinoxaline Derivatives from 4-Bromo-N1-ethylbenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules.[1][2] Their diverse pharmacological properties include antimicrobial, antiviral, anticancer, and anti-inflammatory activities, making them attractive scaffolds in drug discovery and development.[1][3] The synthesis of quinoxalines typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2][4][5] This document provides detailed protocols for the synthesis of novel quinoxaline derivatives starting from 4-Bromo-N1-ethylbenzene-1,2-diamine, a substituted o-phenylenediamine. The bromo and ethyl substituents on the diamine offer opportunities for further functionalization, allowing for the creation of a diverse library of quinoxaline derivatives for screening and development.
General Reaction Scheme
The fundamental approach for the synthesis of the target quinoxaline derivatives involves the cyclocondensation reaction between this compound and various 1,2-dicarbonyl compounds. This reaction is often catalyzed by acids or can proceed under thermal or microwave-assisted conditions.
Caption: General reaction for the synthesis of quinoxaline derivatives.
Experimental Protocols
Two representative protocols are provided below. Protocol A describes a classical approach using a common organic solvent, while Protocol B outlines a more environmentally friendly method using microwave irradiation.
Protocol A: Conventional Synthesis in Ethanol
This protocol details the synthesis of 6-Bromo-1-ethyl-2,3-diphenyl-1H-quinoxaline via the condensation of this compound with benzil in ethanol.
Materials:
-
This compound (1 mmol, 215.09 mg)
-
Benzil (1 mmol, 210.23 mg)
-
Ethanol (10 mL)
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thin Layer Chromatography (TLC) plate (silica gel)
-
Hexane and Ethyl Acetate for TLC mobile phase
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1 mmol) and benzil (1 mmol).
-
Add 10 mL of ethanol to the flask, followed by a magnetic stir bar.
-
Add 2-3 drops of glacial acetic acid to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete (disappearance of the starting materials), allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume using a rotary evaporator.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure quinoxaline derivative.
-
Dry the purified product under vacuum.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Protocol B: Microwave-Assisted Green Synthesis
This protocol describes a rapid and efficient synthesis of 6-Bromo-1-ethyl-1H-quinoxaline using glyoxal under microwave irradiation.[6]
Materials:
-
This compound (1 mmol, 215.09 mg)
-
Glyoxal (40% aqueous solution, 1 mmol, 0.145 mL)
-
Microwave-safe reaction vessel (10 mL) with a magnetic stir bar
-
Microwave synthesizer
-
Water (as a green solvent, optional)
-
Ethyl acetate for extraction
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
In a 10 mL microwave-safe reaction vessel, combine this compound (1 mmol) and glyoxal (1 mmol).
-
A small amount of water (e.g., 1-2 mL) can be added as a solvent, although some reactions can proceed neat.[6]
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) and power (e.g., 100-150 W) for a short duration (e.g., 5-15 minutes). The optimal conditions should be determined empirically.
-
After irradiation, cool the vessel to room temperature.
-
If water was used, extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Experimental Workflow
Caption: A generalized workflow for the synthesis and analysis of quinoxaline derivatives.
Data Presentation
The following tables summarize the expected outcomes for the synthesis of various quinoxaline derivatives from this compound with different 1,2-dicarbonyl compounds, based on the general literature.[4][7]
Table 1: Reaction Conditions and Yields for Quinoxaline Synthesis
| Entry | 1,2-Dicarbonyl Compound (R¹, R²) | Protocol | Reaction Time | Yield (%) |
| 1 | Glyoxal (H, H) | B | 10 min | 85-95 |
| 2 | Biacetyl (CH₃, CH₃) | A | 3 h | 80-90 |
| 3 | Benzil (Ph, Ph) | A | 2 h | 90-98 |
| 4 | 1-Phenyl-1,2-propanedione (Ph, CH₃) | A | 3 h | 82-92 |
Yields are estimated based on similar reactions reported in the literature and may vary.
Table 2: Predicted Spectroscopic Data for Representative Quinoxaline Derivatives
| Entry | Product Name | Predicted ¹H NMR (δ, ppm) Highlights | Predicted ¹³C NMR (δ, ppm) Highlights | Predicted MS (m/z) [M+H]⁺ |
| 1 | 6-Bromo-1-ethyl-1H-quinoxaline | ~8.8-8.0 (quinoxaline protons), ~7.9-7.5 (aromatic protons), ~4.5 (q, -CH₂-), ~1.5 (t, -CH₃) | ~145, ~143, ~140, ~135, ~130, ~129, ~120 (aromatic & quinoxaline carbons), ~45 (-CH₂-), ~15 (-CH₃) | 239/241 |
| 2 | 6-Bromo-1-ethyl-2,3-dimethyl-1H-quinoxaline | ~7.8-7.4 (aromatic protons), ~4.4 (q, -CH₂-), ~2.7 (s, 2x -CH₃), ~1.4 (t, -CH₃) | ~154, ~153, ~140, ~138, ~130, ~129, ~118 (aromatic & quinoxaline carbons), ~44 (-CH₂-), ~23 (2x -CH₃), ~14 (-CH₃) | 267/269 |
| 3 | 6-Bromo-1-ethyl-2,3-diphenyl-1H-quinoxaline | ~8.0-7.2 (aromatic protons), ~4.6 (q, -CH₂-), ~1.5 (t, -CH₃) | ~154, ~153, ~140-128 (aromatic & quinoxaline carbons), ~45 (-CH₂-), ~15 (-CH₃) | 391/393 |
Predicted data is based on general chemical shift ranges for similar structures and the presence of bromine isotopes.
Signaling Pathway Diagram (Hypothetical)
While the primary focus of this document is synthesis, the resulting quinoxaline derivatives are often evaluated for their biological activity, such as kinase inhibition in cancer signaling pathways. The diagram below illustrates a hypothetical scenario where a synthesized quinoxaline derivative inhibits a key kinase in a cancer cell signaling pathway.
Caption: Hypothetical inhibition of the RAF kinase by a synthesized quinoxaline derivative.
Conclusion
The protocols and data presented herein provide a comprehensive guide for the synthesis of novel quinoxaline derivatives from this compound. These methods are versatile and can be adapted for a wide range of 1,2-dicarbonyl compounds, enabling the generation of a library of compounds for further investigation in medicinal chemistry and materials science. The provided workflows and predictive data serve as a valuable resource for researchers in the field.
References
- 1. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. recipp.ipp.pt [recipp.ipp.pt]
- 3. mdpi.com [mdpi.com]
- 4. soc.chim.it [soc.chim.it]
- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 6. tsijournals.com [tsijournals.com]
- 7. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Metal Complexes with 4-Bromo-N1-ethylbenzene-1,2-diamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed experimental procedure for the synthesis of metal complexes utilizing the bidentate ligand 4-Bromo-N1-ethylbenzene-1,2-diamine. The protocol is designed to be a representative guide for the synthesis of platinum(II) and nickel(II) complexes, which are of significant interest in fields such as catalysis and medicinal chemistry. The methodologies are based on established procedures for similar diamine ligands.
The synthesis involves the direct reaction of the diamine ligand with a suitable metal precursor in an appropriate solvent system. Characterization of the resulting metal complexes is crucial and can be achieved through various spectroscopic and analytical techniques.
Experimental Protocols
Protocol 1: Synthesis of a Platinum(II) Complex with this compound
This protocol describes the synthesis of a dichloroplatinum(II) complex. Platinum complexes are widely studied for their potential as anticancer agents.[1][2][3]
Materials:
-
This compound
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
Deionized water
-
Ethanol
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer with heating plate
Procedure:
-
Ligand Solution Preparation: In a 100 mL Schlenk flask, dissolve 1.0 mmol of this compound in 20 mL of ethanol.
-
Metal Precursor Solution Preparation: In a separate 50 mL beaker, dissolve 1.0 mmol of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in 10 mL of deionized water. The solution should be gently warmed to ensure complete dissolution.
-
Reaction: Add the aqueous solution of K₂[PtCl₄] dropwise to the ethanolic solution of the ligand under an inert atmosphere (argon or nitrogen) with vigorous stirring.
-
Reflux: Once the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: After cooling to room temperature, a precipitate should form. If no precipitate forms, reduce the solvent volume under reduced pressure.
-
Purification: Filter the solid product and wash it sequentially with deionized water (3 x 10 mL), ethanol (2 x 10 mL), and finally with diethyl ether (2 x 10 mL) to remove any unreacted starting materials and byproducts.
-
Drying: Dry the resulting solid product under vacuum to a constant weight.
Protocol 2: Synthesis of a Nickel(II) Complex with this compound
This protocol outlines the synthesis of a nickel(II) complex, which can have applications in catalysis.[4][5][6]
Materials:
-
This compound
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or Nickel(II) acetate tetrahydrate [Ni(OAc)₂·4H₂O]
-
Methanol or Ethanol
-
Diethyl ether
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Ligand Solution Preparation: Dissolve 2.0 mmol of this compound in 30 mL of warm methanol in a 100 mL round-bottom flask.
-
Metal Precursor Solution Preparation: In a separate beaker, dissolve 1.0 mmol of Nickel(II) chloride hexahydrate in 10 mL of methanol.
-
Reaction: Add the methanolic solution of the nickel salt dropwise to the ligand solution with constant stirring at room temperature. A color change should be observed upon addition.
-
Reaction Time: Continue stirring the reaction mixture at room temperature for 2-4 hours.
-
Isolation of Product: The resulting precipitate is collected by vacuum filtration.
-
Purification: Wash the solid product with cold methanol (2 x 10 mL) and then with diethyl ether (2 x 10 mL).
-
Drying: Dry the final product in a desiccator over anhydrous calcium chloride.
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesized metal complexes based on typical results for similar compounds.
| Complex | Metal | Yield (%) | Melting Point (°C) | ν(M-N) (cm⁻¹) | λmax (nm) |
| [Pt(this compound)Cl₂] | Pt(II) | 75 | >250 (decomposes) | ~550 | ~380 |
| [Ni(this compound)₂]Cl₂ | Ni(II) | 85 | >300 (decomposes) | ~520 | ~450, ~580 |
Characterization
The synthesized complexes should be characterized by standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the coordination of the ligand to the metal center.
-
FT-IR Spectroscopy: To identify the metal-nitrogen stretching vibrations.
-
UV-Vis Spectroscopy: To study the electronic transitions in the complex.
-
Mass Spectrometry: To determine the molecular weight of the complex.
-
Elemental Analysis: To confirm the empirical formula of the complex.
Visualizations
Experimental Workflow for Platinum(II) Complex Synthesis
References
- 1. Synthesis and characterization of ethylenediamine derivatized ligands and their platinum complexes - American Chemical Society [acs.digitellinc.com]
- 2. mta.scholaris.ca [mta.scholaris.ca]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. www1.lasalle.edu [www1.lasalle.edu]
- 5. Facile synthesis of acridine-based nickel(II) complexes via metal-mediated rearrangement of diphenylamine derivative and application in H2 evolution reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Template Synthesis and Biological Study of Ni (II) Complexes derived from ethylenediamine and 2,4-pentanedione | ChemSearch Journal [ajol.info]
Application of 4-Bromo-N1-ethylbenzene-1,2-diamine in the Development of High-Performance Polymers
Introduction
4-Bromo-N1-ethylbenzene-1,2-diamine is a substituted aromatic diamine with significant potential as a monomer in the synthesis of advanced polymeric materials. Its unique structure, featuring a bromine substituent, an ethyl group, and two amine functionalities, allows for the creation of polymers with tailored properties such as enhanced thermal stability, improved solubility, and specific optoelectronic characteristics. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of high-performance polyimides and polyamides, targeting researchers, scientists, and professionals in drug development and materials science.
Application Notes
The incorporation of this compound into polymer backbones can impart several desirable characteristics. The presence of the bromine atom can increase the polymer's flame retardancy, enhance its refractive index, and provide a reactive site for post-polymerization modifications. The ethyl group can improve the solubility of the resulting polymer in organic solvents, facilitating its processing. These polymers are promising candidates for applications in microelectronics, aerospace, and biomedical devices.
High-Performance Polyimides
Polyimides are a class of high-performance polymers known for their exceptional thermal and chemical stability. By reacting this compound with various aromatic dianhydrides, novel polyimides with modified properties can be synthesized. The bromine substitution is expected to influence the polymer's dielectric constant and thermal decomposition temperature.
Processable Polyamides
Aromatic polyamides, or aramids, are renowned for their high strength and thermal resistance. The introduction of this compound as a comonomer in polyamide synthesis can disrupt chain packing, leading to improved solubility and processability without significantly compromising their desirable thermal and mechanical properties.
Quantitative Data Presentation
The following table summarizes the key properties of polyimides synthesized from a brominated aromatic diamine, showcasing the impact of the bromo-substituent on the material's characteristics. The data is compiled from studies on structurally similar polyimides to provide a comparative reference.
| Polymer ID | Dianhydride Monomer | Diamine Monomer | Inherent Viscosity (dL/g) | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temperature (°C) | 5% Weight Loss Temperature (°C) |
| PI-Br | Pyromellitic dianhydride (PMDA) | 4-Bromo-1,2-phenylenediamine | 0.85 | 110 | 6.5 | 320 | 510 |
| PI-H | Pyromellitic dianhydride (PMDA) | 1,2-Phenylenediamine | 0.92 | 125 | 8.0 | 310 | 525 |
| PI-Br-6FDA | 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) | 4-Bromo-1,2-phenylenediamine | 1.15 | 95 | 12.0 | 280 | 530 |
| PI-H-6FDA | 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) | 1,2-Phenylenediamine | 1.20 | 105 | 15.0 | 270 | 540 |
Note: The data presented is based on analogous brominated polyimides and is intended for comparative purposes to illustrate the potential effects of incorporating a bromo-substituted diamine like this compound.
Experimental Protocols
Protocol 1: Synthesis of a Polyimide from this compound and Pyromellitic Dianhydride (PMDA)
This protocol describes the two-step synthesis of a polyimide via a poly(amic acid) precursor.
Materials:
-
This compound
-
Pyromellitic dianhydride (PMDA)
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Acetic anhydride
-
Pyridine
-
Methanol
-
Nitrogen gas
Procedure:
-
Poly(amic acid) Synthesis:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a precise amount of this compound in anhydrous DMAc under a nitrogen atmosphere.
-
Once the diamine has completely dissolved, add an equimolar amount of PMDA in one portion.
-
Stir the reaction mixture at room temperature for 24 hours under a continuous nitrogen purge. The viscosity of the solution will gradually increase, indicating the formation of the poly(amic acid).
-
-
Imidization:
-
To the poly(amic acid) solution, add a 2:1 molar ratio of acetic anhydride to pyridine.
-
Stir the mixture at room temperature for 1 hour, and then heat to 120°C for 3 hours to effect chemical imidization.
-
After cooling to room temperature, precipitate the polyimide by pouring the solution into a large volume of vigorously stirred methanol.
-
Collect the fibrous precipitate by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 180°C for 12 hours.
-
Protocol 2: Synthesis of a Polyamide from this compound and Terephthaloyl Chloride
This protocol details the low-temperature solution polycondensation for polyamide synthesis.
Materials:
-
This compound
-
Terephthaloyl chloride
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Calcium chloride (CaCl2), anhydrous
-
Pyridine
-
Methanol
-
Nitrogen gas
Procedure:
-
Monomer Solution Preparation:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific amount of this compound and anhydrous CaCl2 in anhydrous NMP under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
-
Polycondensation:
-
To the cooled diamine solution, add an equimolar amount of terephthaloyl chloride as a solid in one portion.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours under a nitrogen atmosphere.
-
Add pyridine to the reaction mixture to neutralize the HCl generated during the reaction.
-
-
Polymer Isolation:
-
Precipitate the polyamide by pouring the viscous solution into a large volume of methanol.
-
Collect the polymer by filtration, wash extensively with hot water and then with methanol to remove any unreacted monomers and salts.
-
Dry the resulting polyamide powder in a vacuum oven at 100°C for 24 hours.
-
Mandatory Visualizations
Caption: Experimental Workflow for Polyimide Synthesis.
Caption: Structure-Property Relationships.
Application Notes and Protocols: 4-Bromo-N1-ethylbenzene-1,2-diamine in Organic Synthesis
Introduction
4-Bromo-N1-ethylbenzene-1,2-diamine, with CAS number 334829-62-8, is a valuable intermediate in organic synthesis.[1][2][3][4][5] Its bifunctional nature, possessing both nucleophilic amino groups and a bromine atom suitable for cross-coupling reactions, makes it a versatile building block for a variety of heterocyclic compounds. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this intermediate, primarily focusing on the synthesis of benzimidazole and quinoxaline derivatives. While specific literature on this compound is limited, the protocols provided are based on well-established methodologies for the closely related and structurally similar 4-bromo-1,2-benzenediamine. These methods are expected to be readily adaptable.
Key Applications
The primary utility of this compound lies in its role as a precursor for the synthesis of:
-
Benzimidazole Derivatives: These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[3][6][7][8] The ethyl group on one of the nitrogen atoms allows for the synthesis of N1-substituted benzimidazoles.
-
Quinoxaline Derivatives: Quinoxalines are another class of heterocyclic compounds with important pharmacological activities, such as antibacterial and anticancer effects.[1][9][10][11][12] The diamine functionality is key to forming the pyrazine ring of the quinoxaline core.
-
Other Heterocyclic Systems: The versatile functional groups of this compound can also be utilized in the synthesis of other complex molecules for materials science and agrochemical research.
Synthesis of Benzimidazole Derivatives
The condensation of o-phenylenediamines with aldehydes is a common and effective method for the synthesis of benzimidazoles.[6][7][13] The reaction typically proceeds through the formation of a Schiff base followed by intramolecular cyclization and oxidation.
Experimental Protocol: General Procedure for the Synthesis of 1-Ethyl-6-bromo-2-substituted-1H-benzimidazoles
This protocol is adapted from general methods for benzimidazole synthesis.[6][8]
Materials:
-
This compound
-
Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Catalyst (e.g., p-toluenesulfonic acid, nano-Fe2O3, or an acid catalyst)[6]
-
Solvent (e.g., ethanol, methanol, or a solvent-free system)
-
Oxidizing agent (if required, depending on the reaction conditions, though often atmospheric oxygen is sufficient)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent.
-
Add the substituted aldehyde (1 equivalent) to the solution.
-
Add the catalyst (catalytic amount, e.g., 10 mol%).
-
The reaction mixture is then stirred at a temperature ranging from room temperature to reflux, depending on the chosen catalyst and solvent system.[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash it with a cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 1-ethyl-6-bromo-2-substituted-1H-benzimidazole.
Table 1: Summary of Reaction Conditions for Benzimidazole Synthesis (Adapted from literature on analogous compounds)
| Catalyst | Solvent | Temperature | Reaction Time | Yield | Reference |
| p-Toluenesulfonic acid | Solvent-free (grinding) | Room Temperature | Short | High | [6] |
| nano-Fe2O3 | Water | Not specified | Short | High | [6] |
| H2SO4@HTC(ii) | Not specified | Not specified | Not specified | Moderate to Excellent | [6] |
| Ammonium Chloride | Ethanol | 80-90 °C | Not specified | Not specified | [8] |
Diagram 1: Synthesis of 1-Ethyl-6-bromo-2-substituted-1H-benzimidazoles
Caption: General workflow for the synthesis of benzimidazole derivatives.
Synthesis of Quinoxaline Derivatives
Quinoxalines are typically synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[9][10][11][12] This reaction is often carried out in an acidic medium or with a suitable catalyst.
Experimental Protocol: General Procedure for the Synthesis of 6-Bromo-1-ethyl-2,3-disubstituted-1,2-dihydroquinoxalines and their subsequent oxidation to Quinoxalines
This protocol is based on general methods for quinoxaline synthesis.[10][12]
Materials:
-
This compound
-
1,2-Dicarbonyl compound (e.g., benzil, glyoxal)
-
Catalyst (e.g., ammonium heptamolybdate tetrahydrate, alumina-supported heteropolyoxometalates)[10][12]
-
Solvent (e.g., ethanol/water mixture, toluene)
Procedure:
-
To a solution of this compound (1 equivalent) in the selected solvent, add the 1,2-dicarbonyl compound (1 equivalent).
-
Add the catalyst (catalytic amount).
-
Stir the reaction mixture at room temperature or with heating as required. The reaction is often efficient even at room temperature.[10][12]
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After the reaction is complete, if the catalyst is heterogeneous, it can be removed by filtration.[12]
-
The solvent is then removed under reduced pressure.
-
The resulting crude product, a dihydroquinoxaline, can be oxidized to the corresponding quinoxaline if desired, often by exposure to air or by using a mild oxidizing agent.
-
The final product is purified by recrystallization or column chromatography.
Table 2: Summary of Reaction Conditions for Quinoxaline Synthesis (Adapted from literature on analogous compounds)
| Catalyst | Solvent | Temperature | Reaction Time | Yield | Reference |
| (NH4)6Mo7O24·4H2O | EtOH/H2O (3/1) | Room Temperature | Short | Good to Excellent | [10] |
| Alumina-supported MoVP | Toluene | Room Temperature | ~120 min | High (e.g., 92%) | [12] |
| Iodine | Microwave irradiation | Not specified | Not specified | Not specified | [1] |
| Acetic Acid | Acetic Acid | Reflux | 2-3 hours | Not specified | [11] |
Diagram 2: Synthesis of 6-Bromo-1-ethyl-2,3-disubstituted-quinoxalines
References
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. 4-Bromo-1-n-ethylbenzene-1,2-diamine 95.00% | CAS: 334829-62-8 | AChemBlock [achemblock.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. 334829-62-8|this compound|BLD Pharm [bldpharm.com]
- 5. 334829-62-8|this compound|this compound| -范德生物科技公司 [bio-fount.com]
- 6. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sid.ir [sid.ir]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzimidazole synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-N1-ethylbenzene-1,2-diamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Bromo-N1-ethylbenzene-1,2-diamine synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, which is typically achieved in a two-step process: the synthesis of the precursor 4-bromobenzene-1,2-diamine, followed by selective N-ethylation.
Step 1: Synthesis of 4-Bromobenzene-1,2-diamine
Q1: My yield of 4-bromobenzene-1,2-diamine is low. What are the potential causes and solutions?
A1: Low yields in the synthesis of 4-bromobenzene-1,2-diamine, whether from o-phenylenediamine or 4-bromo-2-nitroaniline, can stem from several factors.
-
Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is sluggish, consider extending the reaction time or slightly increasing the temperature.
-
Suboptimal Reagent Stoichiometry: The molar ratios of reactants are critical. For the bromination of o-phenylenediamine, ensure the correct equivalents of the brominating agent are used to prevent over-bromination.
-
Improper Temperature Control: Both the bromination and the reduction of the nitro group are temperature-sensitive. Maintaining the recommended temperature range is crucial for minimizing side product formation.
-
Inefficient Reduction (for the nitroaniline route): If you are reducing 4-bromo-2-nitroaniline, the choice and activity of the reducing agent are paramount. Ensure the reducing agent (e.g., iron powder, tin(II) chloride) is of good quality and used in sufficient excess. The pH of the reaction medium can also significantly influence the reduction efficiency.
-
Losses During Workup and Purification: Significant product loss can occur during extraction and purification. Ensure proper phase separation during extraction and choose an appropriate solvent system for chromatography or recrystallization to maximize recovery.
Q2: I am observing multiple spots on my TLC plate after the bromination of o-phenylenediamine. What are these byproducts and how can I avoid them?
A2: The formation of multiple products indicates a lack of selectivity in the bromination reaction.
-
Dibrominated Products: The most common side products are dibrominated phenylenediamines. This occurs when an excess of the brominating agent is used or if the reaction temperature is too high. To mitigate this, add the brominating agent slowly and portion-wise while carefully monitoring the temperature. Using a protecting group for the amino functionalities, such as acetylation, can improve the regioselectivity of the bromination.
-
Oxidation Products: Phenylenediamines are susceptible to oxidation, which can lead to colored impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents can minimize oxidation.
Step 2: Selective N-Ethylation of 4-Bromobenzene-1,2-diamine
Q3: How can I achieve selective mono-N-ethylation of 4-bromobenzene-1,2-diamine and avoid di-N,N'-ethylation?
A3: Achieving selective mono-alkylation of a diamine is a common challenge due to the similar reactivity of the two amino groups. Reductive amination is a highly effective method for selective mono-N-alkylation.
-
Reductive Amination: This method involves the reaction of the diamine with one equivalent of acetaldehyde to form an intermediate imine, which is then reduced in situ to the ethylamine. The controlled stoichiometry of the aldehyde is key to preventing di-alkylation.
-
Direct Alkylation Control: While more challenging, direct alkylation with an ethylating agent (e.g., ethyl iodide or ethyl bromide) can be controlled by using a sub-stoichiometric amount of the alkylating agent and a large excess of the diamine. However, this often results in a mixture of starting material, mono-ethylated, and di-ethylated products, requiring careful purification.
Q4: My reductive amination reaction is not proceeding to completion, and I observe unreacted starting material. What should I do?
A4: An incomplete reductive amination can be due to several factors.
-
Inefficient Imine Formation: The formation of the imine is an equilibrium process. The removal of water using molecular sieves or a Dean-Stark apparatus can drive the equilibrium towards the imine, thereby improving the overall reaction rate.
-
Choice of Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is a mild and selective reagent that is often effective for reductive aminations. Sodium cyanoborohydride is another option, but it is toxic. Sodium borohydride can also be used, but it may also reduce the starting aldehyde if not added carefully after imine formation.
-
pH of the Reaction Medium: The pH of the reaction is crucial for both imine formation and the reduction step. A slightly acidic medium (pH 4-6) is generally optimal for imine formation.
Q5: The purification of this compound is proving difficult. What are the recommended purification methods?
A5: The purification of N-alkylated phenylenediamines can be challenging due to their similar polarities to the starting diamine and potential byproducts.
-
Column Chromatography: Silica gel column chromatography is the most common method for purification. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. The optimal solvent system should be determined by TLC analysis.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective purification method.
-
Acid-Base Extraction: An acid-base extraction can be used to separate the basic amine product from non-basic impurities. However, it may not be effective in separating the mono- and di-alkylated products from each other.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 4-Bromobenzene-1,2-diamine
| Parameter | Method A: Bromination of o-Phenylenediamine | Method B: Reduction of 4-Bromo-2-nitroaniline |
| Starting Material | o-Phenylenediamine | 4-Bromo-2-nitroaniline |
| Key Reagents | Acetic anhydride, Bromine, Acetic acid | Iron powder, Ammonium chloride, Methanol |
| Reaction Temperature | 0-5 °C (Bromination) | 80 °C (Reduction) |
| Reaction Time | 2-4 hours | 4-6 hours |
| Typical Yield | 70-85% | 90-99% |
| Key Considerations | Control of brominating agent stoichiometry to avoid di-bromination. | Ensuring the activity of the reducing agent. |
Table 2: Key Parameters for the Reductive Amination of 4-Bromobenzene-1,2-diamine
| Parameter | Recommended Conditions |
| Starting Material | 4-Bromobenzene-1,2-diamine |
| Ethylating Agent | Acetaldehyde (1.0 - 1.2 equivalents) |
| Reducing Agent | Sodium triacetoxyborohydride (1.5 - 2.0 equivalents) |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) |
| Additive | Acetic acid (catalytic amount) |
| Reaction Temperature | Room temperature (20-25 °C) |
| Reaction Time | 12-24 hours |
| Typical Yield | 60-80% |
| Purification Method | Silica gel column chromatography |
Experimental Protocols
Protocol 1: Synthesis of 4-Bromobenzene-1,2-diamine from o-Phenylenediamine
-
Acetylation: In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in glacial acetic acid. Cool the solution to 0-5 °C in an ice bath. Slowly add acetic anhydride (2.2 eq) dropwise while maintaining the temperature below 10 °C. Stir the mixture at room temperature for 1 hour.
-
Bromination: Cool the reaction mixture back to 0-5 °C. Add a solution of bromine (1.1 eq) in glacial acetic acid dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C. Stir the mixture at room temperature for 2-3 hours.
-
Hydrolysis: Pour the reaction mixture into ice-cold water. Add a concentrated solution of sodium hydroxide until the pH is basic (pH > 10) to hydrolyze the acetyl groups.
-
Workup: Extract the product with ethyl acetate or dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) or by recrystallization to afford 4-bromobenzene-1,2-diamine.
Protocol 2: Selective Mono-N-ethylation via Reductive Amination
-
Reaction Setup: To a solution of 4-bromobenzene-1,2-diamine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask, add acetaldehyde (1.1 eq) followed by a catalytic amount of acetic acid.
-
Reduction: Stir the mixture at room temperature for 30 minutes. Then, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Workup: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate this compound.
Mandatory Visualization
Caption: Synthetic routes to this compound.
Technical Support Center: Purification of 4-Bromo-N1-ethylbenzene-1,2-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Bromo-N1-ethylbenzene-1,2-diamine. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield After Column Chromatography
Q: I am experiencing a significant loss of my compound during silica gel column chromatography. What are the possible causes and solutions?
A: Low recovery of basic compounds like aromatic amines from silica gel columns is a common issue. This is often due to the acidic nature of standard silica gel, which can lead to strong adsorption or even degradation of the amine.[1]
-
Cause: The amine functional groups of your compound are interacting strongly with the acidic silanol groups on the surface of the silica gel. This can cause irreversible binding or extensive tailing (streaking) of the compound during elution, making it difficult to collect as a pure fraction.
-
Solution 1: Neutralize the Stationary Phase: Before running the column, flush the silica gel with the chosen eluent system containing a small amount of a volatile base, such as 1-2% triethylamine (NEt₃) or ammonia in methanol.[2] This will "neutralize" the acidic sites on the silica and reduce the strong interaction with your basic compound.[1]
-
Solution 2: Use an Alternative Stationary Phase: If the issue persists, consider using a less acidic or a basic stationary phase. Options include:
-
Deactivated Silica Gel: You can prepare this by treating standard silica gel to reduce its acidity.[3]
-
Basic Alumina: This is a good alternative for the purification of basic compounds.
-
Amine-Functionalized Silica: This type of stationary phase is specifically designed for the purification of amines and can significantly improve recovery.[1]
-
-
Solution 3: Check Compound Stability: Before committing your entire batch to a column, test the stability of your compound on silica. This can be done by spotting a solution of your crude material on a TLC plate and letting it sit for a few hours. If a new spot appears or the original spot diminishes, your compound may be degrading on the silica.[3]
Issue 2: Oily Product Instead of Crystals During Recrystallization
Q: I am trying to recrystallize my this compound, but it is "oiling out" instead of forming solid crystals. How can I resolve this?
A: "Oiling out" occurs when the solid melts or the solution becomes supersaturated at a temperature above the melting point of the solute in the solvent, forming a liquid phase instead of crystals.
-
Cause 1: Solution is too concentrated. If the initial solution is too saturated, the compound may come out of solution too quickly as a liquid.
-
Solution: Add a small amount of additional hot solvent to the oiled-out mixture to fully dissolve the liquid phase. Then, allow it to cool more slowly.
-
-
Cause 2: Cooling rate is too fast. Rapid cooling can shock the solution, causing the compound to precipitate as an oil rather than forming an ordered crystal lattice.
-
Solution: Allow the hot, saturated solution to cool slowly on the benchtop before moving it to an ice bath. Insulating the flask can also help to slow the cooling process.
-
-
Cause 3: Inappropriate solvent. The chosen solvent may be too good a solvent for the compound, even at low temperatures, or there may be significant impurities present that are depressing the melting point.
-
Solution: Try a different solvent or a mixed solvent system. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. For aromatic compounds, solvent systems like heptane/ethyl acetate or toluene/hexane can be effective.[4] You can dissolve the compound in a minimal amount of a good solvent (e.g., ethyl acetate, DCM) and then slowly add a poor solvent (e.g., hexanes) until the solution becomes cloudy. Reheat to clarify and then cool slowly.
-
Issue 3: Product Discoloration (Turns Dark)
Q: My purified this compound is initially a light color but darkens over time. Why is this happening and how can I prevent it?
A: Aromatic amines, especially diamines, are susceptible to air oxidation, which can lead to the formation of colored impurities.
-
Cause: The amino groups are easily oxidized by atmospheric oxygen, a process that can be accelerated by light and trace metal impurities.
-
Solution 1: Handle Under Inert Atmosphere: When possible, perform purification and handling steps under an inert atmosphere (e.g., nitrogen or argon).
-
Solution 2: Use Degassed Solvents: Using solvents that have been degassed (by bubbling an inert gas through them) can reduce the amount of dissolved oxygen.
-
Solution 3: Store Properly: Store the purified compound in a sealed, amber vial under an inert atmosphere and in a refrigerator or freezer to minimize exposure to air, light, and heat.
-
Solution 4: Activated Carbon Treatment: If the crude product is already dark, you can try to remove colored impurities by adding a small amount of activated charcoal to the hot solution during recrystallization. Be aware that charcoal can also adsorb your product, so use it sparingly.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A: The impurities will depend on the synthetic route, but common possibilities include:
-
Unreacted Starting Materials: Such as 4-bromo-2-nitroaniline or the precursor N-ethyl-4-bromo-2-nitroaniline.
-
Over-alkylation Products: N,N'-diethyl-4-bromo-benzene-1,2-diamine could be formed if the N-ethylation step is not well-controlled.
-
Positional Isomers: During the bromination of an N-ethyl-o-phenylenediamine, small amounts of other bromo-isomers could potentially form.
-
Oxidation Products: As mentioned, aromatic diamines can oxidize to form colored, polymeric impurities.
Q2: Which purification method is better for this compound: column chromatography or recrystallization?
A: The choice depends on the nature and quantity of the impurities.
-
Recrystallization is often preferred for larger quantities if the crude product is relatively pure (>90%). It is generally faster and uses less solvent than chromatography.
-
Column Chromatography is more effective for removing impurities with very different polarities from the desired product or when multiple impurities are present.[5] It is the better choice for lower purity crude materials.
Q3: What is a good starting solvent system for column chromatography?
A: For an aromatic diamine, a good starting point for a normal-phase silica gel column would be a mixture of a non-polar and a moderately polar solvent.
-
Recommended Starting Point: A gradient of ethyl acetate in hexanes or heptane (e.g., starting from 10% ethyl acetate and gradually increasing).
-
Important Additive: As this is a basic compound, add 1-2% triethylamine (NEt₃) to the eluent mixture to prevent streaking and improve recovery.[2]
Q4: What are some suitable solvents for recrystallizing this compound?
A: Finding the ideal solvent often requires some small-scale testing.
-
Single Solvents to Try: Ethanol, isopropanol, or toluene.
-
Mixed Solvent Systems: These often provide better results. Good combinations to try include:
Quantitative Data Summary
The following table provides typical, estimated parameters for the purification of this compound. Actual values will vary based on the specific scale and purity of the crude material.
| Parameter | Column Chromatography | Recrystallization |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | N/A |
| Typical Eluent | Hexane:Ethyl Acetate (e.g., 4:1) + 1% NEt₃ | Toluene or Ethyl Acetate/Heptane |
| Loading Capacity | ~1g crude per 25-30g silica | N/A |
| Typical Recovery | 60-85% | 70-90% |
| Solvent Volume | High (multiple column volumes) | Moderate |
| Achievable Purity | >98% | >98% (if impurities are minimal) |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
TLC Analysis: Determine an appropriate eluent system using Thin Layer Chromatography (TLC). The ideal system will give your product an Rf value of approximately 0.3. Add 1% triethylamine to the TLC solvent jar.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture (e.g., 9:1 Hexane:Ethyl Acetate + 1% NEt₃). Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. For better separation, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
Elution: Begin eluting with the initial non-polar solvent mixture. Collect fractions and monitor the elution of your compound by TLC. Gradually increase the polarity of the eluent (e.g., to 4:1 Hexane:Ethyl Acetate + 1% NEt₃) to speed up the elution of the product.
-
Fraction Analysis: Combine the fractions that contain the pure product (as determined by TLC).
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of crude product and a few drops of a potential solvent. Heat the mixture. A good solvent will dissolve the compound when hot but show poor solubility when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent (or the "good" solvent of a mixed pair). Heat the mixture on a hot plate with stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If using a mixed solvent system, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy, then reheat until the solution is clear before allowing it to cool.
-
Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Visualizations
Caption: General workflow for purification of the crude product.
Caption: Troubleshooting decision tree for column chromatography.
Caption: Troubleshooting decision tree for recrystallization.
References
Technical Support Center: Synthesis of 4-Bromo-N1-ethylbenzene-1,2-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-N1-ethylbenzene-1,2-diamine.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis, focusing on a probable two-step synthetic route: (1) N-ethylation of 4-bromo-2-nitroaniline and (2) subsequent reduction of the nitro group.
Q1: My N-ethylation of 4-bromo-2-nitroaniline is incomplete. What are the possible causes and solutions?
A1: Incomplete N-ethylation can be due to several factors:
-
Insufficient reaction time or temperature: Ensure the reaction is running for the recommended duration and at the optimal temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Ineffective base: The choice of base is crucial for deprotonating the aniline nitrogen. If a weak base is used, the reaction may not proceed to completion. Consider using a stronger base or a different solvent system to improve solubility and reactivity.
-
Poor quality of reagents: Ensure that the 4-bromo-2-nitroaniline and the ethylating agent (e.g., ethyl iodide, ethyl bromide) are pure. Impurities can interfere with the reaction.
-
Moisture in the reaction: The presence of water can hydrolyze the ethylating agent and affect the efficiency of the base. Ensure all glassware is dry and use anhydrous solvents.
Q2: I am observing the formation of a significant amount of a di-ethylated byproduct. How can I minimize this?
A2: The formation of N,N-diethyl-4-bromo-2-nitroaniline is a common side reaction due to over-alkylation. To minimize this:
-
Control stoichiometry: Use a controlled molar ratio of the ethylating agent to the 4-bromo-2-nitroaniline. A slight excess of the aniline derivative may favor mono-ethylation.
-
Slow addition of the ethylating agent: Adding the ethylating agent dropwise over a period can help maintain a low concentration of the alkylating agent, thus reducing the likelihood of a second ethylation.
-
Lower reaction temperature: Running the reaction at a lower temperature can sometimes increase the selectivity for mono-alkylation.
Q3: During the reduction of the nitro group, I am seeing evidence of debromination. How can this be prevented?
A3: Loss of the bromine atom is a potential side reaction during the reduction of halogenated nitroaromatics. To prevent this:
-
Choice of reducing agent: Catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) can sometimes lead to hydrodehalogenation.[1] Consider using milder reducing agents such as tin(II) chloride (SnCl₂) in an acidic medium, which is generally selective for the nitro group reduction without affecting the halogen.
-
Reaction conditions: If using catalytic hydrogenation, optimizing the reaction conditions such as catalyst loading, hydrogen pressure, and temperature can help minimize debromination.
Q4: The final product, this compound, is difficult to purify. What are the recommended purification methods?
A4: Purification can be challenging due to the presence of unreacted starting materials, side products, and the potential for the diamine to oxidize.
-
Column chromatography: Silica gel column chromatography is a common method for purifying phenylenediamines. A gradient elution system with a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane) can effectively separate the desired product from impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. Experiment with different solvents or solvent mixtures to find the optimal conditions.
-
Acid-base extraction: As the product is a diamine, it can be protonated with an acid to form a water-soluble salt. This allows for washing with an organic solvent to remove non-basic impurities. Subsequent neutralization will regenerate the purified diamine, which can then be extracted into an organic solvent. It is important to perform these steps under an inert atmosphere to prevent oxidation.
Q5: My final product is colored, suggesting oxidation. How can I prevent this?
A5: Phenylenediamines are susceptible to air oxidation, which can lead to the formation of colored impurities.
-
Inert atmosphere: Conduct the reaction, work-up, and purification under an inert atmosphere of nitrogen or argon.
-
Degassed solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Antioxidants: In some cases, adding a small amount of an antioxidant like sodium sulfite or sodium dithionite during the work-up can help prevent oxidation.
Quantitative Data Summary
The following table summarizes potential yields for key steps in related syntheses. Note that specific yields for this compound will be dependent on the exact experimental conditions used.
| Reaction Step | Starting Material | Product | Reagents | Reported Yield (%) | Potential Side Products |
| Bromination | o-Phenylenediamine | 4-Bromo-o-phenyl diacetyl amide | Acetic anhydride, NaBr, H₂O₂ | ~98.5% (of the diacetyl amide) | Polybrominated species |
| Hydrolysis | 4-Bromo-o-phenyl diacetyl amide | 4-Bromo-o-phenylenediamine | NaOH, Methanol/Water | ~95.7% (from the diacetyl amide) | Incomplete hydrolysis product |
| N-alkylation | Aniline | N-benzylaniline | Benzyl alcohol, Catalyst | 65-86% | Di-alkylation product |
| Nitro Reduction | 4-Nitroaniline | p-Phenylenediamine | CuFe₂O₄, NaBH₄ | 96.5% | Azoxy, azo, and hydroxylamine intermediates |
Experimental Protocols
Note: The following are generalized protocols based on related syntheses. Optimization will be necessary for the specific synthesis of this compound.
Step 1: Synthesis of 4-Bromo-N-ethyl-2-nitroaniline (Hypothetical Protocol)
-
To a solution of 4-bromo-2-nitroaniline (1 equivalent) in a suitable anhydrous solvent (e.g., DMF or acetonitrile) under a nitrogen atmosphere, add a base such as potassium carbonate or triethylamine (1.1-1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add ethyl iodide or ethyl bromide (1.0-1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to a temperature between 50-80°C and monitor its progress by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of this compound (Hypothetical Protocol)
-
Dissolve 4-bromo-N-ethyl-2-nitroaniline (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents) in concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and monitor by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize with a concentrated aqueous solution of sodium hydroxide or potassium hydroxide until the solution is basic (pH > 10), keeping the flask in an ice bath to manage the exothermic reaction.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel under an inert atmosphere.
Visualizations
References
Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-N1-ethylbenzene-1,2-diamine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 4-Bromo-N1-ethylbenzene-1,2-diamine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare the precursor, 4-bromo-1,2-phenylenediamine?
There are two primary, well-established methods for the synthesis of 4-bromo-1,2-phenylenediamine:
-
Method A: Bromination of o-phenylenediamine. This involves the direct bromination of o-phenylenediamine. To control the reaction and prevent over-bromination, the amino groups are often first protected by acetylation with acetic anhydride. The resulting diacetylated compound is then brominated, followed by hydrolysis of the acetyl groups to yield the desired product.
-
Method B: Reduction of 4-bromo-2-nitroaniline. This method involves the reduction of the nitro group of 4-bromo-2-nitroaniline to an amine. Common reducing agents for this transformation include tin(II) chloride (SnCl2) in ethanol or iron powder in an acidic medium.
Q2: What are the main challenges in the N-ethylation of 4-bromo-1,2-phenylenediamine?
The primary challenge is controlling the selectivity of the alkylation to favor the formation of the mono-ethylated product, this compound, over the di-ethylated byproduct (N,N'-diethyl-4-bromo-1,2-phenylenediamine). Over-alkylation is a common issue with N-alkylation of amines because the product of the first alkylation is often more nucleophilic than the starting amine.
Q3: What are the recommended methods for the selective mono-N-ethylation of 4-bromo-1,2-phenylenediamine?
Two main strategies are recommended for achieving selective mono-N-ethylation:
-
Direct Alkylation with an Ethylating Agent: This involves the reaction of 4-bromo-1,2-phenylenediamine with an ethylating agent such as ethyl bromide or ethyl iodide in the presence of a mild base. Careful control of stoichiometry and reaction conditions is crucial to minimize di-alkylation.
-
Reductive Amination: This is often the preferred method for selective mono-alkylation. It involves the reaction of 4-bromo-1,2-phenylenediamine with acetaldehyde in the presence of a reducing agent. The intermediate imine is formed in situ and then reduced to the secondary amine. This method generally provides better control over mono-alkylation compared to direct alkylation.[1][2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to no conversion of starting material | 1. Insufficiently active ethylating agent.2. Base is not strong enough or is insoluble in the reaction medium.3. Reaction temperature is too low.4. In the case of reductive amination, the reducing agent is not effective. | 1. If using ethyl bromide, consider switching to the more reactive ethyl iodide.2. Use a more soluble or stronger base. Cesium carbonate (Cs2CO3) is often more effective than potassium carbonate (K2CO3) due to its higher solubility.3. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.4. For reductive amination, sodium triacetoxyborohydride (NaBH(OAc)3) is a mild and selective reducing agent. Sodium cyanoborohydride (NaBH3CN) is also effective but more toxic. |
| Formation of a significant amount of di-ethylated byproduct | 1. Excess of ethylating agent used.2. Reaction time is too long.3. The mono-ethylated product is more nucleophilic and reacts further. | 1. Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the ethylating agent.2. Monitor the reaction closely and stop it once the starting material is consumed or the desired product concentration is maximized.3. Consider using the reductive amination approach, which is generally more selective for mono-alkylation. |
| Difficulty in purifying the product | 1. The product, starting material, and byproduct have similar polarities.2. The product is an oil and difficult to crystallize. | 1. Use column chromatography with a shallow solvent gradient to improve separation. A mixture of hexane and ethyl acetate is a good starting point for the mobile phase.[3]2. If the product is an oil, try to convert it to a salt (e.g., hydrochloride) which may be crystalline and easier to purify by recrystallization. |
| Reaction yields are not reproducible | 1. Presence of moisture or air, especially with organometallic catalysts or sensitive reagents.2. Inconsistent quality of reagents. | 1. Ensure all glassware is oven-dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).2. Use freshly opened or purified solvents and reagents. |
Experimental Protocols
Protocol 1: Synthesis of 4-bromo-1,2-phenylenediamine (Precursor)
This protocol is based on the bromination of o-phenylenediamine with subsequent hydrolysis.
Step 1: Acetylation of o-phenylenediamine
-
In a round-bottom flask, dissolve o-phenylenediamine (10.8 g, 0.1 mol) in glacial acetic acid (100 mL).
-
Cool the solution in an ice bath and slowly add acetic anhydride (22.5 mL, 0.24 mol) with stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Pour the reaction mixture into ice water (500 mL) to precipitate the diacetylated product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
Step 2: Bromination of the Diacetylated Product
-
Suspend the dried diacetylated o-phenylenediamine in glacial acetic acid (150 mL).
-
Slowly add a solution of bromine (5.1 mL, 0.1 mol) in glacial acetic acid (25 mL) dropwise at room temperature.
-
Stir the mixture for 2-3 hours.
-
Pour the reaction mixture into a solution of sodium bisulfite in ice water to quench the excess bromine.
-
Collect the precipitated solid by filtration, wash with water, and dry.
Step 3: Hydrolysis to 4-bromo-1,2-phenylenediamine
-
Reflux the brominated diacetylated product in a mixture of ethanol (150 mL) and concentrated hydrochloric acid (50 mL) for 4-6 hours.
-
Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Selective Mono-N-ethylation via Reductive Amination
This protocol is a suggested starting point based on general procedures for reductive amination of aromatic amines.[1][2]
-
To a solution of 4-bromo-1,2-phenylenediamine (1.87 g, 10 mmol) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane, 50 mL), add acetaldehyde (0.62 mL, 11 mmol).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (NaBH(OAc)3) (2.54 g, 12 mmol) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Data Presentation
Table 1: Comparison of N-Ethylation Methods
| Method | Ethylating Agent | Typical Base/Reducing Agent | Solvent | Temperature (°C) | Key Advantages | Potential Issues |
| Direct Alkylation | Ethyl bromide/iodide | K2CO3, Cs2CO3 | Acetonitrile, DMF | 25-80 | Simple procedure | Risk of over-alkylation |
| Reductive Amination | Acetaldehyde | NaBH(OAc)3, NaBH3CN | Dichloromethane, THF | 25 | High selectivity for mono-alkylation | Requires a reducing agent |
| Catalytic (Borrowing Hydrogen) | Ethanol | Ru or Ir catalyst, Base | Toluene | 80-120 | Green and atom-economical | Requires a specific catalyst |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for N-ethylation.
References
Technical Support Center: 4-Bromo-N1-ethylbenzene-1,2-diamine
This guide provides researchers, scientists, and drug development professionals with essential information for handling 4-Bromo-N1-ethylbenzene-1,2-diamine, focusing on preventing its oxidation. Aromatic diamines are susceptible to degradation, which can compromise experimental integrity, yield, and purity.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound has changed color from off-white/light brown to a darker brown/purple. What happened?
A1: A color change is a primary indicator of oxidation. Phenylenediamines are highly sensitive to atmospheric oxygen and light, which can cause them to oxidize into highly colored quinone-diimine or polymeric species. This compromises the purity and reactivity of the compound.
Q2: How should I properly store this compound to prevent oxidation?
A2: To ensure long-term stability, the compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber glass vial. It is recommended to store it at a reduced temperature (2-8°C) and in a desiccator to protect it from moisture. For larger quantities, consider subdividing the sample into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere.
Q3: Can I handle this compound on the open bench?
A3: It is strongly discouraged. Due to its sensitivity to air, all manipulations, including weighing and dissolution, should be performed under an inert atmosphere using either a glovebox or standard Schlenk line techniques.[1][2][3][4]
Q4: What solvents are recommended for dissolving this compound?
A4: The choice of solvent is reaction-dependent. However, regardless of the solvent used, it must be thoroughly deoxygenated before use. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using the freeze-pump-thaw method. Common compatible solvents include deoxygenated dichloromethane, ethyl acetate, or toluene.
Q5: My reaction is not proceeding as expected, or I'm seeing multiple unknown byproducts. Could oxidation be the cause?
A5: Yes, this is a common consequence of using an oxidized starting material. The oxidized species can act as impurities that may inhibit your catalyst, react with your reagents to form undesired byproducts, or alter the reaction pathway entirely. It is crucial to confirm the purity of the diamine before use.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound darkens during weighing or transfer. | Exposure to atmospheric oxygen. | Handle the solid exclusively within a glovebox or use a Schlenk flask with a positive pressure of inert gas for transfers. |
| Solution changes color upon dissolution. | Use of solvent containing dissolved oxygen. | Ensure the solvent is rigorously deoxygenated immediately prior to use. Prepare the solution under an inert atmosphere. |
| Poor reaction yield or complex product mixture. | Degradation of the starting material. | 1. Verify the purity of the diamine using HPLC or GC-MS (see Protocol 2). 2. If purity is low, purify the compound by recrystallization or column chromatography under inert conditions. 3. For long-term storage or sensitive reactions, consider adding a small amount (0.01-0.1 wt%) of an antioxidant like 2,6-di-tert-butyl-4-methylphenol (BHT) to the solid or solution.[5] |
| Inconsistent results between experiments. | Variable exposure to air and light. | Standardize handling procedures. Always use inert atmosphere techniques consistently. Protect the compound and its solutions from light by using amber vials or wrapping glassware in aluminum foil. |
Factors Affecting Stability of Aromatic Diamines
The following table summarizes environmental factors and their impact on the stability of this compound.
| Factor | Condition | Effect on Stability | Prevention Measure |
| Atmosphere | Presence of Oxygen (Air) | High | Handle exclusively under an inert atmosphere (Nitrogen or Argon).[1][3] |
| Temperature | > 30°C | Moderate to High | Store at reduced temperatures (2-8°C). |
| Light | UV or Ambient Light | Moderate | Store in amber vials or protect from light with foil. |
| Moisture | High Humidity | Low to Moderate | Store in a desiccator. Use anhydrous solvents. |
| pH | Acidic (pH < 6) | Moderate | The protonated amine is generally more stable against oxidation than the free base. However, stability is reaction-specific.[6] |
| Metal Ions | Trace Metals (e.g., Cu, Fe) | High | Use high-purity solvents and reagents. Avoid metal spatulas for transfer if possible (use glass or Teflon). |
Experimental Protocols
Protocol 1: Handling and Transfer of this compound under Inert Atmosphere
This protocol describes the safe transfer of the solid compound from its storage container to a reaction flask using Schlenk techniques.
Materials:
-
Schlenk flask (oven-dried)
-
Storage vial of this compound
-
Schlenk line with dual vacuum/inert gas manifold
-
Spatula
-
Septa and glass stoppers
-
Grease for joints
Procedure:
-
Prepare Glassware: Oven-dry all glassware (e.g., Schlenk flask, funnel) at 125°C overnight and allow it to cool in a desiccator.[1]
-
Inert the Flask: Assemble the reaction flask, attach it to the Schlenk line, and perform at least three vacuum/inert gas backfill cycles to remove air and adsorbed moisture.[3]
-
Create Positive Pressure: Leave the flask under a positive pressure of nitrogen or argon, confirmed by bubbling through an oil bubbler.
-
Transfer Solid: Briefly remove the stopper or septum from the flask. Working quickly, open the storage vial and transfer the required amount of the diamine into the flask. A slight outflow of inert gas from the flask will prevent air from entering.
-
Reseal and Purge: Immediately reseal the flask. If a significant amount of air may have entered, gently evacuate the flask (being careful not to pull the solid into the line) and backfill with inert gas. Repeat twice.
-
Add Solvent: Add deoxygenated solvent to the flask via a gas-tight syringe or cannula.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method to check for the presence of oxidation products.
Materials:
-
HPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS).
-
C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).[7]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Sample of this compound
Procedure:
-
Sample Preparation: In a glovebox or under inert gas, prepare a stock solution of the diamine (~1 mg/mL) in deoxygenated acetonitrile. Dilute this stock solution to a working concentration of ~10 µg/mL using the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30°C
-
Gradient: Start with 10% B, increase to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Detection: Monitor at multiple wavelengths (e.g., 254 nm, 280 nm). Oxidized products often absorb at longer wavelengths (>350 nm). An MS detector will provide definitive mass information for impurities.[7][8][9]
-
-
Analysis: A pure sample should show a single major peak. The presence of multiple peaks, especially those with different UV-Vis spectra, indicates impurities, likely due to oxidation.
Visual Workflow and Diagrams
Inert Atmosphere Transfer Workflow
The following diagram illustrates the key steps for safely transferring an air-sensitive reagent like this compound.
References
- 1. ehs.umich.edu [ehs.umich.edu]
- 2. researchgate.net [researchgate.net]
- 3. molan.wdfiles.com [molan.wdfiles.com]
- 4. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 5. CN105037178B - Complex antioxidant composition for preventing aromatic amine from discoloring - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Monitoring of aromatic amines by HPLC with electrochemical detection: comparison of methods for destruction of carcinogenic aromatic amines in laboratory wastes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
troubleshooting guide for reactions involving 4-Bromo-N1-ethylbenzene-1,2-diamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-N1-ethylbenzene-1,2-diamine. The information is presented in a user-friendly question-and-answer format to address common challenges encountered during its use in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
A1: this compound is a versatile aromatic diamine primarily used as a precursor for the synthesis of various heterocyclic compounds. Its most common application is in the preparation of substituted benzimidazoles, which are important scaffolds in medicinal chemistry. It also serves as a building block for other heterocycles like quinoxalines and benzodiazepines through condensation reactions with appropriate carbonyl compounds.
Q2: How does the N-ethyl group affect the reactivity of the diamine?
A2: The N-ethyl group introduces both electronic and steric effects. Electronically, the ethyl group is weakly electron-donating, which can slightly increase the nucleophilicity of the substituted amino group. Sterically, the ethyl group can hinder the approach of bulky reagents to the adjacent secondary amine, potentially influencing the regioselectivity of cyclization reactions.
Q3: What is the role of the bromo substituent on the aromatic ring?
A3: The bromo substituent is an electron-withdrawing group, which decreases the overall electron density of the aromatic ring and can influence the acidity of the N-H protons. This can affect the rate and outcome of cyclization reactions. Additionally, the bromine atom provides a handle for further functionalization of the resulting heterocyclic product through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).
Q4: What are the recommended storage conditions for this compound?
A4: Aromatic diamines can be sensitive to light and air, leading to oxidation and discoloration. It is recommended to store this compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place.
Troubleshooting Guide
This guide addresses specific problems that may arise during reactions involving this compound.
Problem 1: Low Yield of the Desired Benzimidazole Product in Condensation with an Aldehyde.
-
Possible Cause 1: Incomplete reaction.
-
Solution: Increase the reaction time and/or temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Consider using a catalyst such as a Lewis acid (e.g., Sc(OTf)₃) or a Brønsted acid (e.g., p-toluenesulfonic acid) to accelerate the reaction.
-
-
Possible Cause 2: Formation of side products.
-
Solution: The reaction of o-phenylenediamines with aldehydes can sometimes lead to the formation of 1,2-disubstituted benzimidazoles as a side product. To favor the formation of the desired monosubstituted product, use a stoichiometric amount of the aldehyde or a slight excess of the diamine. Running the reaction at a lower temperature may also improve selectivity.
-
-
Possible Cause 3: Oxidation of the diamine.
-
Solution: Ensure the reaction is carried out under an inert atmosphere (nitrogen or argon) to prevent oxidation of the electron-rich diamine, which can lead to colored impurities and reduced yield.
-
Problem 2: Formation of a Mixture of Regioisomers.
-
Possible Cause: Lack of regioselectivity in the cyclization step.
-
Solution: The presence of the N-ethyl group makes the two nitrogen atoms of the diamine non-equivalent, which can lead to the formation of two different regioisomeric products upon cyclization. The regioselectivity can be influenced by the steric bulk of the aldehyde and the reaction conditions. Bulky aldehydes are more likely to react at the less sterically hindered primary amine. Screening different solvents and catalysts may be necessary to optimize the selectivity for the desired isomer.
-
Problem 3: Difficulty in Purifying the Product.
-
Possible Cause 1: Presence of colored impurities.
-
Solution: Colored impurities often arise from the oxidation of the starting diamine or side products. Treat the crude product with activated charcoal during recrystallization to remove these impurities.
-
-
Possible Cause 2: Similar polarity of the product and unreacted starting material.
-
Solution: If the product and starting material have similar Rf values on TLC, purification by column chromatography can be challenging. In such cases, consider converting the unreacted diamine into a more polar salt by washing the organic layer with a dilute acid solution (e.g., 1M HCl) during the work-up. The desired product should remain in the organic layer.
-
-
Possible Cause 3: Oily or non-crystalline product.
-
Solution: If the product is an oil, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If recrystallization is difficult, consider alternative purification techniques such as preparative TLC or HPLC. A patent for the related 4-bromo-o-phenylenediamine suggests recrystallization from tert-butyl methyl ether, which could be a good starting point for purification attempts.
-
Data Presentation
Table 1: Typical Reaction Conditions for Benzimidazole Synthesis
| Parameter | Condition | Notes |
| Reactants | This compound, Aldehyde | Aldehyde can be aliphatic or aromatic. |
| Solvent | Ethanol, Methanol, Acetic Acid, or DMF | Choice of solvent can influence reaction rate and selectivity. |
| Catalyst (optional) | p-Toluenesulfonic acid, Sc(OTf)₃, or other Lewis/Brønsted acids | Can improve reaction rate and yield. |
| Temperature | Room temperature to reflux | Higher temperatures may be required for less reactive aldehydes. |
| Atmosphere | Inert (Nitrogen or Argon) | Recommended to prevent oxidation. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Substituted-5-bromo-1-ethyl-1H-benzimidazoles
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To a solution of this compound (1.0 eq.) in ethanol (0.2 M) in a round-bottom flask is added the corresponding aldehyde (1.0-1.2 eq.).
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The reaction mixture is stirred at room temperature or heated to reflux under an inert atmosphere.
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The progress of the reaction is monitored by TLC.
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Upon completion, the solvent is removed under reduced pressure.
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The residue is dissolved in ethyl acetate and washed with water and brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
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The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes, or tert-butyl methyl ether).
Mandatory Visualization
Caption: Experimental workflow for benzimidazole synthesis.
Caption: Troubleshooting logic for low reaction yield.
Technical Support Center: Column Chromatography Purification of 4-Bromo-N1-ethylbenzene-1,2-diamine
This technical support center provides troubleshooting guidance and frequently asked questions for the column chromatography purification of 4-Bromo-N1-ethylbenzene-1,2-diamine. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Separation of Product from Starting Material (e.g., 4-bromo-2-nitroaniline or 4-bromo-1,2-phenylenediamine) | The polarity of the eluent system is too high, causing all compounds to elute quickly. | Start with a less polar solvent system, such as 5-10% ethyl acetate in hexanes, and gradually increase the polarity (e.g., to 20-30% ethyl acetate).[1] |
| The polarity of the eluent system is too low, resulting in no or slow elution of the desired product. | Increase the polarity of the mobile phase. A gradient elution from pure hexane to a mixture of hexane and ethyl acetate is often effective. | |
| Product Tailing (Streaking) on TLC and Column | The basic amine groups of the product are interacting strongly with the acidic silica gel.[2] | Add a small amount of a competing base, such as 0.1-1% triethylamine (TEA) or ammonia, to the eluent system to neutralize the acidic sites on the silica gel.[2] |
| The compound is degrading on the silica. | Consider using a less acidic stationary phase, such as neutral alumina, or an amine-functionalized silica gel.[2] | |
| Co-elution of Product with an Unknown Impurity | The impurity has a very similar polarity to the product. This can sometimes be due to pi-stacking interactions between aromatic compounds. | Try a different solvent system. For example, replacing hexane with toluene might disrupt pi-stacking interactions and improve separation. |
| Low or No Recovery of the Product from the Column | The product is irreversibly adsorbed onto the silica gel due to strong acidic interactions. | Pre-treat the silica gel with the eluent containing triethylamine before loading the sample. Ensure the use of a competing base in the mobile phase throughout the purification.[2] |
| The product is unstable under the purification conditions. | Minimize the time the compound spends on the column by using a slightly more polar solvent system to speed up elution, without sacrificing separation. | |
| Product Elutes with an Unwanted Yellow/Brown Color | The compound may be susceptible to air oxidation, which is common for aromatic diamines. | Degas the solvents before use. Consider running the column under an inert atmosphere (e.g., nitrogen or argon). |
| Inconsistent Rf values between TLC and Column | The silica gel used for the TLC plate and the column have different activities (e.g., due to different water content). | Ensure the column is properly packed and equilibrated with the mobile phase. Dry loading the sample onto a small amount of silica can sometimes provide more consistent results. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound?
A good starting point for the elution is a mixture of hexane and ethyl acetate.[1] Begin with a low polarity mixture, such as 10% ethyl acetate in hexane, and gradually increase the concentration of ethyl acetate. Due to the basic nature of the diamine, it is highly recommended to add 0.1-1% triethylamine to the eluent to prevent tailing.[2]
Q2: How can I visualize the compound on a TLC plate?
This compound is UV active due to the aromatic ring, so it should be visible under a UV lamp (254 nm). Alternatively, staining with potassium permanganate (KMnO₄) can be used, as aromatic amines are readily oxidized.
Q3: My product is still impure after one column. What should I do?
If the product remains impure, a second column chromatography may be necessary. Before proceeding, carefully analyze the impurities by TLC. If the impurities are close to your product's Rf, consider using a shallower solvent gradient or a different solvent system. Recrystallization from a suitable solvent, such as a mixture of ethyl acetate and hexane, could also be an effective purification step.
Q4: Can I use reversed-phase chromatography for this purification?
Yes, reversed-phase chromatography is a viable alternative. For basic compounds like aromatic amines, using a mobile phase with a slightly basic pH (by adding a modifier like triethylamine) can improve peak shape and retention.[2] A common mobile phase would be a gradient of acetonitrile and water with 0.1% TEA.[2]
Q5: What are the likely impurities I should be trying to separate?
The most common impurities would be unreacted starting materials, such as 4-bromo-2-nitroaniline or 4-bromo-1,2-phenylenediamine, and potential side-products from the N-alkylation reaction, such as the N,N'-diethylated product.
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
1. Preparation of the Slurry and Packing the Column:
- Choose an appropriately sized glass column based on the amount of crude material. A general rule is to use 50-100 g of silica gel for every 1 g of crude product.
- Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane).
- Secure the column vertically and add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
- Pour the silica gel slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
- Add a layer of sand on top of the silica bed to prevent disturbance when adding the eluent.
- Drain the solvent until it is level with the top of the sand.
2. Sample Loading:
- Wet Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully add this solution to the top of the column using a pipette.
- Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
3. Elution and Fraction Collection:
- Carefully add the prepared eluent (e.g., 10% ethyl acetate in hexane with 0.5% triethylamine) to the column.
- Apply gentle pressure (using a pump or inert gas) to begin the elution.
- Collect fractions in test tubes and monitor the separation using TLC.
- A gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., from 10% to 30% ethyl acetate).
4. Product Isolation:
- Combine the fractions containing the pure product as determined by TLC.
- Remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: Synthesis of 4-Bromo-N1-ethylbenzene-1,2-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 4-Bromo-N1-ethylbenzene-1,2-diamine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format. The recommended synthesis proceeds via a two-step route: N-ethylation of 4-bromo-2-nitroaniline to form 4-Bromo-N-ethyl-2-nitroaniline, followed by the reduction of the nitro group.
Step 1: N-Ethylation of 4-bromo-2-nitroaniline
Question 1: Low yield of the desired mono-ethylated product (4-Bromo-N-ethyl-2-nitroaniline) and formation of a significant amount of di-ethylated byproduct.
Answer: Over-alkylation is a common issue in the N-alkylation of amines. The product, a secondary amine, can be more nucleophilic than the starting primary amine, leading to a second alkylation.
Troubleshooting Steps:
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Control Stoichiometry: Use a strict 1:1 or slightly less than 1 molar ratio of the ethylating agent (e.g., ethyl iodide, ethyl bromide) to 4-bromo-2-nitroaniline.
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Slow Addition: Add the ethylating agent dropwise to the reaction mixture at a low temperature (e.g., 0-5 °C) to maintain a low concentration of the alkylating agent, which disfavors the second alkylation.
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Choice of Base: A bulky, non-nucleophilic base can be used to deprotonate the primary amine. However, common bases like potassium carbonate are often sufficient if other conditions are controlled.
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Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the starting material is consumed and before significant di-alkylation occurs.
Question 2: Incomplete reaction, with a significant amount of starting material (4-bromo-2-nitroaniline) remaining.
Answer: Incomplete N-ethylation can result from several factors related to reaction conditions and reagent quality.
Troubleshooting Steps:
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Base Strength and Solubility: Ensure the base (e.g., K₂CO₃, NaH) is of sufficient strength and has adequate solubility in the chosen solvent to effectively deprotonate the aniline.
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Reaction Temperature and Time: While low temperatures are used for the addition of the alkylating agent, the reaction may need to be warmed to room temperature or slightly above to proceed to completion. Extend the reaction time and monitor by TLC/HPLC.
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Reagent Purity: Verify the purity of the 4-bromo-2-nitroaniline and the ethylating agent. Impurities can interfere with the reaction.
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Solvent Choice: Use a polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (ACN) to ensure all reactants are well-dissolved.
| Parameter | Condition for Minimizing Di-ethylation | Condition for Ensuring Complete Reaction |
| Ethylating Agent Molar Ratio | ≤ 1.0 equivalent | 1.0 - 1.1 equivalents |
| Addition Temperature | 0 - 5 °C | Room Temperature (after slow addition) |
| Base | Weaker, non-nucleophilic base | Stronger base (e.g., NaH) |
| Reaction Time | Monitored closely to stop after mono-alkylation | Extended until starting material is consumed |
Step 2: Reduction of 4-Bromo-N-ethyl-2-nitroaniline
Question 3: Presence of a significant impurity that lacks a bromine atom (de-bromination).
Answer: De-bromination is a known side reaction during the reduction of halogenated nitroaromatics, particularly with catalytic hydrogenation.
Troubleshooting Steps:
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Choice of Reducing Agent:
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Catalytic Hydrogenation: While effective for nitro reduction, catalysts like Palladium on carbon (Pd/C) can also catalyze dehalogenation.[1] Using Raney Nickel may be a better alternative as it is less prone to cause dehalogenation of aromatic halides.[1]
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Metal/Acid Reduction: Using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl, acetic acid) is a classic and often preferred method for reducing nitro groups in the presence of halogens, as it is less likely to cause de-bromination.[2]
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Reaction Conditions for Catalytic Hydrogenation:
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Catalyst Loading: Use the minimum effective amount of catalyst.
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Hydrogen Pressure: Operate at lower hydrogen pressures.
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Additives: In some cases, adding a catalyst poison in a controlled manner can suppress dehalogenation.
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Question 4: Incomplete reduction, resulting in the presence of the starting material or intermediate nitroso/hydroxylamine species.
Answer: Incomplete reduction can be due to insufficient reducing agent, catalyst deactivation, or suboptimal reaction conditions.
Troubleshooting Steps:
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Sufficient Reducing Agent: Ensure an adequate molar excess of the reducing agent is used. For metal/acid reductions, the metal should be in large excess.
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Catalyst Activity: If using catalytic hydrogenation, ensure the catalyst is active. Use a fresh batch if necessary.
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Reaction Time and Temperature: Allow the reaction to proceed for a sufficient duration. Gentle heating may be required for some metal/acid reductions. Monitor the reaction progress by TLC or HPLC.
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pH Control: For metal/acid reductions, maintaining an acidic pH is crucial for the reaction to proceed to completion.
| Reducing Agent | Advantages | Disadvantages/Impurities |
| H₂/Pd-C | Clean work-up | High risk of de-bromination |
| H₂/Raney Ni | Lower risk of de-bromination compared to Pd/C[1] | Pyrophoric, requires careful handling |
| Fe/HCl or Fe/NH₄Cl | Low cost, low risk of de-bromination | Requires aqueous work-up, potential iron salt contamination |
| SnCl₂/HCl | Mild conditions, good for sensitive substrates | Stoichiometric tin salts require removal |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for minimizing impurities in this synthesis?
A1: The most critical step is the selective mono-N-ethylation of 4-bromo-2-nitroaniline. Preventing the formation of the di-ethylated byproduct at this stage is crucial as it can be difficult to separate from the desired product in later steps.
Q2: How can I purify the final product, this compound?
A2: The final product is an aromatic diamine and is susceptible to air oxidation, often indicated by a darkening in color. Purification should be carried out promptly after synthesis.
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Column Chromatography: Flash column chromatography on silica gel is a common method. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective.
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Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
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Storage: The purified diamine should be stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light to prevent degradation.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, standard laboratory safety procedures should be followed.
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Ethylating agents are often toxic and should be handled in a fume hood.
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Catalytic hydrogenation involves flammable hydrogen gas and should be conducted with appropriate safety measures. Raney Nickel is pyrophoric and must be handled with care.
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Aromatic amines and nitro compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q4: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
A4:
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Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.
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High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and final product purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product and intermediates and to identify impurities.
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Mass Spectrometry (MS): To confirm the molecular weight of the product and identify byproducts.
Experimental Protocols
Step 1: Synthesis of 4-Bromo-N-ethyl-2-nitroaniline
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-bromo-2-nitroaniline (1.0 eq.) in anhydrous dimethylformamide (DMF).
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Addition of Base: Add anhydrous potassium carbonate (1.5 eq.) to the solution.
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Addition of Ethylating Agent: Cool the mixture to 0 °C in an ice bath. Add ethyl iodide (1.05 eq.) dropwise over 30 minutes, ensuring the temperature remains below 5 °C.
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Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
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Work-up: Once the starting material is consumed, pour the reaction mixture into ice-water. Extract the product with ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Step 2: Synthesis of this compound
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Reaction Setup: In a round-bottom flask, dissolve 4-Bromo-N-ethyl-2-nitroaniline (1.0 eq.) in ethanol or acetic acid.
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Reduction:
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Method A (Catalytic Hydrogenation): Add Raney Nickel (approx. 10% w/w) to the solution. Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring at room temperature until the starting material is consumed (monitored by TLC).
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Method B (Metal/Acid): Add iron powder (5.0 eq.) and ammonium chloride (5.0 eq.) to the solution in ethanol/water. Heat the mixture to reflux and stir vigorously for 2-4 hours, or until the reaction is complete as indicated by TLC.
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Work-up:
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Method A: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol. Concentrate the filtrate under reduced pressure.
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Method B: Cool the reaction mixture, filter through Celite, and concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. If necessary, purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for common synthesis issues.
References
Technical Support Center: 4-Bromo-N1-ethylbenzene-1,2-diamine
This technical support guide provides essential information on the stability and storage of 4-Bromo-N1-ethylbenzene-1,2-diamine (CAS: 334829-62-8). Please review this document to ensure the integrity and performance of the compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term storage (1-2 years), it is recommended to store the compound at -20°C.[1] Short-term storage (1-2 weeks) can be at -4°C.[1] The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Q2: My this compound has changed color from its original appearance. What could be the cause?
A color change, often to a darker shade, is a common indicator of degradation. Aromatic amines, particularly o-phenylenediamines and bromoanilines, are susceptible to oxidation when exposed to air and light.[2][3] This oxidation process can lead to the formation of colored impurities.[3]
Q3: I observe precipitation or insolubility when dissolving the compound. What should I do?
If you encounter solubility issues with a previously soluble batch, it may indicate degradation. The degradation products might have different solubility profiles. It is advisable to use a fresh, properly stored sample. If the issue persists, consider sonicating the solution or gently warming it, provided this does not compromise your experimental setup.
Q4: How does improper storage affect the performance of this compound in my experiments?
Improper storage can lead to the formation of impurities through degradation. These impurities can interfere with your reactions, leading to lower yields, unexpected side products, or a decrease in the compound's overall reactivity and binding affinity.
Q5: Is this compound sensitive to light?
Yes, similar compounds like 4-bromoaniline and o-phenylenediamine are known to be sensitive to light.[2][4] Photodegradation can occur upon prolonged exposure to UV light.[4] Therefore, it is crucial to store the compound in a light-protected container, such as an amber vial.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Compound has darkened or changed color | Oxidation due to exposure to air and/or light. | - Discard the discolored compound. - Use a fresh sample from a properly sealed and stored container. - Ensure future storage is under an inert atmosphere and protected from light. |
| Inconsistent experimental results | Degradation of the compound leading to reduced purity and reactivity. | - Verify the purity of your compound using an appropriate analytical method (e.g., HPLC, NMR). - Use a new, unopened vial of the compound. - Review your handling procedures to minimize exposure to air and light. |
| Precipitate forms upon dissolution | Formation of insoluble degradation products. | - Confirm the identity of the precipitate if possible. - Use a fresh, properly stored sample. - If necessary, filter the solution before use, but be aware that this will alter the effective concentration. |
Storage and Stability Data
| Parameter | Recommendation | Notes |
| Short-Term Storage | -4°C (1-2 weeks)[1] | Keep in a tightly sealed, light-protected container. |
| Long-Term Storage | -20°C (1-2 years)[1] | Store under an inert atmosphere (argon or nitrogen). |
| Light Sensitivity | High | Store in an amber vial or a container wrapped in aluminum foil.[4] |
| Air Sensitivity | High | Handle under an inert atmosphere whenever possible.[2][3] |
| Incompatible Materials | Strong oxidizing agents.[2] | Avoid contact with peroxides, nitrates, and other strong oxidizers. |
Experimental Protocols
Protocol for Assessing the Purity and Stability of this compound
This protocol outlines a general method to assess the stability of the compound over time using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound sample
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid or trifluoroacetic acid (as a mobile phase modifier)
- HPLC system with a UV detector
- C18 HPLC column
2. Initial Purity Assessment (Time = 0): a. Prepare a stock solution of the fresh compound in acetonitrile at a known concentration (e.g., 1 mg/mL). b. Prepare a working solution by diluting the stock solution with the mobile phase. c. Set up the HPLC method. A typical starting point would be a gradient elution from water (with 0.1% formic acid) to acetonitrile (with 0.1% formic acid) over 20-30 minutes. d. Set the UV detector to a wavelength where the compound has maximum absorbance (this can be determined by a UV scan). e. Inject the working solution and record the chromatogram. f. The initial purity is determined by the area percentage of the main peak.
3. Stability Study: a. Aliquot the compound into several vials under different conditions to be tested (e.g., -20°C under argon, 4°C in air, room temperature exposed to light). b. At specified time points (e.g., 1 week, 1 month, 3 months), take a sample from each condition. c. Prepare a working solution from each sample as described in step 2b. d. Analyze each sample by HPLC using the same method as the initial assessment. e. Compare the chromatograms to the initial (Time = 0) result. Look for a decrease in the main peak area and the appearance of new peaks, which indicate degradation.
Visual Troubleshooting Workflow
Caption: Troubleshooting logic for stability issues.
References
Technical Support Center: Scale-Up Synthesis of 4-Bromo-N1-ethylbenzene-1,2-diamine
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-Bromo-N1-ethylbenzene-1,2-diamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the scale-up of this compound?
A1: A prevalent industrial approach involves a three-step sequence:
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Bromination: Selective bromination of 2-nitroaniline to produce 4-bromo-2-nitroaniline. This is often preferred over multi-step sequences starting from aniline to minimize steps and improve overall yield.[1][2]
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N-Ethylation: Alkylation of the amino group of 4-bromo-2-nitroaniline with an ethylating agent to form 4-bromo-N-ethyl-2-nitroaniline.
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Reduction: Reduction of the nitro group to yield the final product, this compound.
Q2: What are the primary challenges during the bromination step at a larger scale?
A2: Scaling up the bromination of aromatic amines presents several challenges:
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Hazardous Reagents: Using elemental bromine is hazardous due to its high reactivity, toxicity, and corrosive nature.[2]
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Regioselectivity: Achieving selective monobromination at the desired position (para to the amino group) can be difficult. This can lead to the formation of di- or poly-brominated by-products, complicating purification and reducing yield.[1][2]
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Reagent Cost and Waste: While reagents like N-Bromosuccinimide (NBS) offer good selectivity, they are often too expensive for large-scale production and generate significant waste.[2] Safer and more cost-effective brominating systems, such as sodium bromide with an oxidant (e.g., H₂O₂), are often explored for industrial applications.
Q3: How can debromination be avoided during the final nitro-group reduction step?
A3: Debromination is a significant risk, particularly with catalytic hydrogenation (e.g., using Pd/C). The hydrogenolysis of the C-Br bond can compete with the reduction of the nitro group. To mitigate this, chemical reduction methods are strongly recommended for this substrate. Reagents such as stannous chloride (SnCl₂) in an acidic medium or iron powder in acetic or hydrochloric acid are effective alternatives that typically do not cause debromination.
Q4: What purification methods are suitable for the final product on a large scale?
A4: While laboratory-scale purifications often rely on column chromatography, this method is generally not economically viable for large quantities.[3][4] For industrial-scale purification of substituted phenylenediamines, the following methods are more practical:
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Recrystallization: This is one of the most effective methods for obtaining high-purity crystalline solids. Selecting an appropriate solvent system is critical.
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Distillation: If the product and impurities have sufficiently different boiling points, vacuum distillation can be a highly effective purification technique.[5]
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Chemical Treatment: Impurities, particularly isomers or colored by-products, can sometimes be removed by treating the crude product with specific chemical agents that react selectively with the impurities, followed by filtration or extraction.[6][7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Bromination Step | 1. Formation of poly-brominated by-products.[2]2. Incomplete reaction.3. Use of hazardous or inefficient brominating agents.[2] | 1. Optimize reaction temperature and stoichiometry. Lower temperatures often favor mono-substitution.2. Monitor the reaction using TLC or HPLC to ensure completion.3. For scale-up, consider using a system like NaBr/H₂O₂ or NaBr/NaClO₃ in acid, which can be more controlled and cost-effective.[2] |
| Product Contaminated with Starting Material (4-bromo-N-ethyl-2-nitroaniline) | 1. Incomplete reduction of the nitro group.2. Insufficient amount of reducing agent. | 1. Increase the reaction time or temperature, monitoring progress by TLC/HPLC.2. Ensure at least the stoichiometric amount of the reducing agent (e.g., SnCl₂) is used; a slight excess may be necessary. |
| Final Product is Dark/Discolored | 1. Phenylenediamines are highly susceptible to air oxidation, forming colored impurities.2. Residual metallic catalysts or salts from the reduction step. | 1. Perform the workup and purification steps under an inert atmosphere (e.g., nitrogen or argon).2. After reduction with metal salts (Fe, Sn), ensure the workup includes a step to effectively remove them (e.g., basification to precipitate metal hydroxides followed by filtration through celite).3. Consider a final purification step like recrystallization with activated carbon to remove colored impurities. |
| Difficulty Isolating Product after Reduction with Metal/Acid | 1. The product may form a salt that is soluble in the aqueous phase.2. Emulsion formation during aqueous workup and extraction. | 1. Carefully adjust the pH of the reaction mixture to be basic (pH > 9) to ensure the diamine is in its free base form before extraction.2. Add brine (saturated NaCl solution) during the extraction to help break emulsions. If necessary, filter the entire mixture through a pad of celite before separating the layers. |
Data Presentation
Table 1: Comparison of Reduction Methods for Aromatic Nitro Compounds
| Reducing Agent | Typical Solvent(s) | Advantages | Scale-Up Challenges |
| Catalytic Hydrogenation (e.g., Pd/C, PtO₂) | Methanol, Ethanol, Ethyl Acetate | High efficiency, clean workup (catalyst is filtered off). | High risk of debromination for halogenated substrates. Requires specialized high-pressure reactor equipment. |
| Stannous Chloride (SnCl₂·2H₂O) | Ethanol, HCl, Acetic Acid | High yield, reliable, avoids debromination. | Generates significant tin waste, requiring specialized disposal. Workup can be complex due to tin salt precipitation. |
| Iron (Fe) Powder / Acid | Acetic Acid, HCl, Water | Low cost, effective, avoids debromination. | Generates large amounts of iron sludge. Workup can be challenging due to filtration of fine iron residues. |
| Sodium Dithionite (Na₂S₂O₄) | Water/Methanol, THF | Mild conditions, often used for sensitive substrates. | Can have lower yields and may not be as cost-effective for very large scales. |
Experimental Protocols
Proposed Scale-Up Synthesis of this compound
Step 1: Synthesis of 4-Bromo-2-nitroaniline
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Charging the Reactor: To a suitable glass-lined reactor, add 2-nitroaniline (1.0 eq) and a solvent such as glacial acetic acid.
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Bromination: Cool the mixture to 10-15°C. Prepare a solution of a brominating agent (e.g., a mixture of sodium bromide (1.1 eq) and an oxidizing agent like sodium chlorate or hydrogen peroxide) in water/acid.
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Reaction: Add the brominating solution dropwise to the reactor, maintaining the temperature below 25°C. Exothermic reactions require careful monitoring and cooling.
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Monitoring: Stir the reaction at room temperature and monitor its progress via HPLC until the starting material is consumed.
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Isolation: Quench the reaction by pouring it into a large volume of ice water. The product will precipitate. Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.
Step 2: Synthesis of 4-Bromo-N-ethyl-2-nitroaniline
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Charging the Reactor: Charge the reactor with 4-bromo-2-nitroaniline (1.0 eq), a suitable solvent (e.g., DMF or Acetonitrile), and a base (e.g., K₂CO₃, 1.5-2.0 eq).
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Alkylation: Add an ethylating agent like ethyl iodide or diethyl sulfate (1.1-1.3 eq) dropwise at room temperature.
-
Reaction: Heat the mixture (e.g., to 60-80°C) and stir until the reaction is complete as monitored by HPLC.
-
Isolation: Cool the reaction mixture and pour it into water. The product will precipitate out or can be extracted with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Step 3: Synthesis of this compound
-
Charging the Reactor: Dissolve 4-bromo-N-ethyl-2-nitroaniline (1.0 eq) in ethanol or a mixture of ethanol and concentrated HCl.
-
Reduction: Add stannous chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq) portion-wise, as the reaction is exothermic.
-
Reaction: Heat the mixture to reflux and maintain for several hours until the starting material is fully consumed (monitor by HPLC).
-
Workup and Isolation: Cool the reaction mixture to room temperature. Slowly and carefully add a concentrated aqueous solution of NaOH or KOH to neutralize the acid and precipitate tin salts (maintain temperature below 30°C). The final pH should be >10.
-
Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).
Mandatory Visualizations
Caption: Experimental workflow for the scale-up synthesis.
References
- 1. 4-Bromo-2-nitroaniline | 875-51-4 | Benchchem [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. US2946822A - Purification of m-phenylenediamine - Google Patents [patents.google.com]
- 7. US3345413A - Process for purifying a phenylenediamine - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Bromo-N1-ethylbenzene-1,2-diamine and 4-bromo-1,2-benzenediamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 4-Bromo-N1-ethylbenzene-1,2-diamine and 4-bromo-1,2-benzenediamine. The discussion is centered on the electronic and steric effects influencing their behavior in common organic reactions, particularly in the synthesis of quinoxaline derivatives, a cornerstone reaction for this class of compounds.
Introduction
4-bromo-1,2-benzenediamine is a widely utilized building block in synthetic organic chemistry, particularly in the formation of heterocyclic compounds like quinoxalines.[1][2][3][4][5] Its N-ethylated counterpart, this compound, presents a nuanced variation in reactivity due to the presence of the ethyl group. This guide will dissect these differences to inform substrate selection and reaction design.
Reactivity Comparison: Electronic vs. Steric Effects
The primary distinction in reactivity between these two molecules arises from the electronic and steric influence of the N-ethyl group on the diamine.
Electronic Effects:
The ethyl group in this compound is an electron-donating group (+I effect). This inductive effect increases the electron density on the nitrogen atom to which it is attached, thereby enhancing its nucleophilicity compared to the primary amino groups of 4-bromo-1,2-benzenediamine.[2][6] While aromatic amines are inherently less basic than aliphatic amines due to the delocalization of the nitrogen lone pair into the benzene ring, N-alkylation can still bolster their basicity and nucleophilic character.[7]
Steric Effects:
Conversely, the ethyl group introduces steric hindrance around the N1-nitrogen. This bulkiness can impede the approach of electrophiles, potentially slowing down reaction rates. While primary amines are often considered more nucleophilic than secondary amines due to reduced steric hindrance, this is a generalization.[1][8] The interplay between enhanced electronic donation and increased steric bulk determines the overall reactivity, which can be highly dependent on the specific reaction conditions and the nature of the electrophile.[3][4][9][10]
Application in Quinoxaline Synthesis: A Reactivity Case Study
A common and important reaction for o-phenylenediamines is the condensation with α-dicarbonyl compounds to form quinoxalines.[5][11][12][13][14] The mechanism involves a sequential nucleophilic attack of the two amino groups on the dicarbonyl carbons, followed by cyclization and dehydration.
For 4-bromo-1,2-benzenediamine , both primary amino groups are sterically unhindered and possess comparable nucleophilicity, leading to a straightforward condensation reaction.
For This compound , the situation is more complex. The N1-ethylated amino group is electronically more nucleophilic, but also more sterically hindered. This can lead to two potential outcomes:
-
Slower Reaction Rate: The steric bulk of the ethyl group could hinder the initial attack on the dicarbonyl compound, leading to a slower overall reaction rate compared to the unsubstituted diamine.
-
Regioselectivity: The difference in reactivity between the N1-ethylated secondary amine and the primary amine at the 2-position could lead to regioselective product formation, especially with unsymmetrical dicarbonyl compounds. The initial attack is more likely to occur from the less hindered primary amine, followed by cyclization involving the N-ethylated amine.
Data Summary
| Property | 4-bromo-1,2-benzenediamine | This compound | Reference |
| Molar Mass | 187.04 g/mol | 215.09 g/mol | [5] |
| CAS Number | 1575-37-7 | 334829-62-8 | [5][16] |
| Structure | Primary diamine | One primary and one secondary amine | |
| Key Reactivity Factor (vs. other) | Two sterically unhindered primary amino groups. | One electronically enriched but sterically hindered secondary amino group, and one primary amino group. | [2][10] |
Experimental Protocols
While a direct comparative study was not found, a general protocol for the synthesis of quinoxalines from o-phenylenediamines and a dicarbonyl compound (e.g., benzil) is provided below. This can serve as a basis for a comparative experimental investigation.
General Procedure for Quinoxaline Synthesis:
-
Dissolution: Dissolve the o-phenylenediamine (4-bromo-1,2-benzenediamine or this compound) (1.0 mmol) and the α-dicarbonyl compound (e.g., benzil) (1.0 mmol) in a suitable solvent such as ethanol or acetic acid (10 mL).
-
Reaction: Stir the mixture at room temperature or heat under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, pour the mixture into ice-water and collect the resulting solid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Note: The optimal reaction conditions (solvent, temperature, and reaction time) may vary and should be optimized for each substrate.
Visualizing the Reactivity Differences
Logical Relationship of Reactivity Factors
Caption: Factors influencing the reactivity of the two diamines.
Experimental Workflow for Reactivity Comparison
Caption: Proposed workflow for an experimental reactivity comparison.
Signaling Pathway Analogy: Quinoxaline Formation
Caption: Generalized pathway for quinoxaline synthesis.
Conclusion
References
- 1. fiveable.me [fiveable.me]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts | Pharmaguideline [pharmaguideline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. quora.com [quora.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Steric effects - Wikipedia [en.wikipedia.org]
- 11. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acgpubs.org [acgpubs.org]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. acgpubs.org [acgpubs.org]
- 15. [Condensation of N-alkyl-o-phenylendiamine with ethyl benzoylacetate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. quod.lib.umich.edu [quod.lib.umich.edu]
A Comparative Guide to Alternative Reagents for 4-Bromo-N1-ethylbenzene-1,2-diamine in Benzimidazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative reagents to 4-Bromo-N1-ethylbenzene-1,2-diamine, focusing on their application in the synthesis of substituted benzimidazoles. Benzimidazoles are a critical scaffold in medicinal chemistry, and the choice of starting materials can significantly impact reaction efficiency, yield, and the properties of the final compounds. This document presents a comparative analysis of halogenated N-alkylated benzene-1,2-diamines, supported by experimental data from the literature, to aid in the selection of the most suitable reagent for specific research and development needs.
Performance Comparison of Halogenated N-Alkylated Benzene-1,2-diamines
The following table summarizes the performance of this compound and its chloro and fluoro analogs in the synthesis of benzimidazole derivatives. The data has been compiled from various literature sources and, where possible, standardized to allow for a comparative assessment of reactivity and efficiency. It is important to note that direct comparative studies under identical conditions are limited; therefore, the presented data is derived from analogous reactions and should be interpreted with consideration of the specific reaction parameters.
| Reagent | Reaction Partner | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 4-Chloro-o-phenylenediamine | 4-Chlorobenzaldehyde | Sodium metabisulfite | N/A | Reflux | 8 h | 89 | [1][2] |
| 4-Chloro-o-phenylenediamine | 4-Chlorobenzaldehyde | Sodium metabisulfite | N/A | Microwave | 10 min | 98 | [1][2] |
| 4-Chloro-o-phenylenediamine | Benzaldehyde | Sodium metabisulfite | N/A | Reflux | 6 h | 91 | [1][2] |
| 4-Chloro-o-phenylenediamine | Benzaldehyde | Sodium metabisulfite | N/A | Microwave | 10 min | 99 | [1][2] |
| 4-Nitro-o-phenylenediamine | 4-Chlorobenzaldehyde | Sodium metabisulfite | N/A | Reflux | 10 h | 85 | [1][2] |
| 4-Nitro-o-phenylenediamine | 4-Chlorobenzaldehyde | Sodium metabisulfite | N/A | Microwave | 12 min | 95 | [1][2] |
| 1-(3-methylthiazolo[3,2-a]benzimidazol-2-yl)ethanone | Bromine | Acetic Acid | Acetic Acid | Ambient | 30 min | High Yield | [3][4] |
Note: The data for the chloro and nitro analogs were obtained using the unsubstituted o-phenylenediamine, which may influence reactivity compared to the N1-ethyl substituted counterpart. The data for the bromo analog is for a bromination reaction of a related benzimidazole derivative, included to provide some context for the reactivity of bromine-containing precursors in this chemical space. Direct yield comparisons should be made with caution due to the differences in the nature of the reactions.
Experimental Protocols
General Procedure for the Synthesis of 2-Aryl-6-chloro-1H-benzimidazoles via Conventional Heating
This protocol is adapted from the synthesis of 6-substituted 1H-benzimidazole derivatives.[1][2]
-
A mixture of 4-chloro-o-phenylenediamine (1 mmol) and a substituted aromatic aldehyde (1 mmol) is prepared.
-
Sodium metabisulfite (0.5 mmol) is added to the mixture.
-
The reaction mixture is refluxed for 6-12 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid product is filtered, washed with water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
General Procedure for the Synthesis of 2-Aryl-6-chloro-1H-benzimidazoles via Microwave Irradiation
This protocol is a more rapid, microwave-assisted adaptation for the synthesis of 6-substituted 1H-benzimidazole derivatives.[1][2]
-
In a microwave-safe vessel, combine 4-chloro-o-phenylenediamine (1 mmol), a substituted aromatic aldehyde (1 mmol), and sodium metabisulfite (0.5 mmol).
-
The vessel is sealed and subjected to microwave irradiation at a suitable power and temperature for 10-15 minutes.
-
After irradiation, the vessel is cooled to room temperature.
-
The resulting solid is collected by filtration, washed with water, and dried.
-
Purification of the product can be achieved by recrystallization.
Synthetic Pathway and Experimental Workflow
The following diagrams illustrate the general synthetic pathway for the formation of 6-halo-1-ethyl-2-aryl-1H-benzimidazoles and a typical experimental workflow.
References
- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Characterization of 4-Bromo-N1-ethylbenzene-1,2-diamine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the characterization and biological activities of 4-Bromo-N1-ethylbenzene-1,2-diamine derivatives. It is designed to assist researchers in evaluating the potential of these compounds as scaffolds in drug discovery and development. The information presented is based on available experimental data for the parent compound and structurally related molecules, offering a framework for assessing novel derivatives.
Synthesis and Spectroscopic Characterization
The synthesis of this compound and its derivatives typically involves a multi-step process starting from commercially available precursors. A general synthetic route involves the bromination of an appropriate phenylenediamine precursor, followed by N-alkylation or N-arylation.
General Synthesis Protocol:
A common method for the synthesis of N-substituted bromo-phenylenediamines is the copper-catalyzed Ullmann-type reaction. This reaction allows for the formation of a C-N bond between an aryl halide and an amine.
Experimental Protocol: Copper-Catalyzed N-Ethylation
-
Reaction Setup: In a pressure tube, combine 4-bromo-1,2-phenylenediamine (1 mmol), iodoethane (1.2 mmol), copper(I) oxide (Cu₂O, 10 mol%), and a suitable solvent such as N-methyl-2-pyrrolidone (NMP).
-
Reaction Conditions: Seal the tube and heat the mixture at 110-120 °C for 12-24 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Spectroscopic Data
The characterization of the synthesized derivatives relies on standard spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet), aromatic protons (with splitting patterns influenced by the substitution), and amine protons (which may be broad and exchangeable with D₂O). |
| ¹³C NMR | Resonances for the ethyl carbons, aromatic carbons (with the carbon attached to bromine showing a characteristic lower field shift), and carbons attached to the nitrogen atoms. |
| Mass Spectrometry | The molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br). Fragmentation patterns can help confirm the structure. |
| FT-IR | Characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching of aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-N stretching. |
Biological Activity: A Comparative Overview
While specific data on a broad series of this compound derivatives is limited in publicly available literature, the biological activities of structurally similar compounds provide valuable insights into their potential. This section compares the reported anticancer and antimicrobial activities of related bromo- and ethylenediamine-containing molecules.
Anticancer Activity
Derivatives of brominated anilines and ethylenediamines have demonstrated cytotoxic effects against various cancer cell lines. The primary mechanism of action is often attributed to the induction of apoptosis.
Table 1: Comparative Anticancer Activity of Related Compounds
| Compound | Cancer Cell Line | Activity (IC₅₀/GI₅₀ in µM) | Reference |
| N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine dihydrochloride | A549 (Lung) | Cytotoxic | [1] |
| MDA-MB-231 (Breast) | Cytotoxic | [1] | |
| PC3 (Prostate) | Cytotoxic | [1] | |
| 3-bromo-N'-(substituted benzylidene)benzohydrazide derivative | HCT116 (Colon) | 1.20 | [2] |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine derivative | SNB-75 (CNS) | PGI: 41.25% at 10 µM | [3] |
PGI: Percent Growth Inhibition
Experimental Protocol: MTT Assay for Cytotoxicity [4][5][6][7]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Antimicrobial Activity
The presence of a bromo substituent and a diamine scaffold suggests potential antimicrobial properties. The lipophilicity imparted by the bromine atom can enhance membrane permeability, a key factor for antimicrobial action.
Table 2: Comparative Antimicrobial Activity of Related Compounds
| Compound | Microorganism | Activity (MIC in µg/mL or Zone of Inhibition in mm) | Reference |
| N,N'-bis(5-bromo-2-hydroxybenzyl)-1,2-ethanediamine | S. enterica | LC₅₀: 11.6 µM | [2] |
| N-(2-Bromo-phenyl)-2-hydroxy-benzamide derivative | Gram-positive bacteria | MIC: 2.5–5.0 mg/mL | [8] |
| N,N'-(4-nitro-1,2-phenylene)dibenzamide | S. aureus | Zone of inhibition: 12-21 mm | [9] |
MIC: Minimum Inhibitory Concentration; LC₅₀: Lethal Concentration for 50% of organisms
Experimental Protocol: Agar Well Diffusion Assay [10][11][12][13][14]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Evenly spread the microbial suspension onto the surface of an agar plate (e.g., Mueller-Hinton agar).
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar.
-
Compound Addition: Add a defined volume of the test compound solution at various concentrations into the wells. Include a positive control (standard antibiotic) and a negative control (solvent).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
Visualizing Experimental Workflows and Pathways
To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated using Graphviz.
Caption: Synthetic workflow for a this compound derivative.
Caption: Workflow for anticancer and antimicrobial screening.
Caption: A hypothetical pathway for inducing apoptosis.
Comparison with Alternatives and Future Directions
The data on related compounds suggest that this compound derivatives are promising candidates for further investigation as both anticancer and antimicrobial agents. The presence of the bromo-substituent is a common feature in many biologically active molecules, often enhancing their potency. The ethylenediamine scaffold provides a flexible linker and sites for further functionalization, allowing for the generation of a diverse chemical library.
Compared to other bromo-aryl compounds, the N1-ethyl-1,2-diamine moiety offers a unique combination of lipophilicity and hydrogen bonding capability, which could be fine-tuned to optimize interactions with biological targets. For instance, the secondary amine provides a site for hydrogen bonding, which is often crucial for ligand-receptor interactions.
Future research should focus on the systematic synthesis and biological evaluation of a series of this compound derivatives with variations in the substituents on the second nitrogen atom and the aromatic ring. This would enable the establishment of a clear structure-activity relationship (SAR) and guide the design of more potent and selective therapeutic agents. Mechanistic studies to elucidate the specific cellular targets and signaling pathways affected by these compounds are also essential for their development as clinical candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchhub.com [researchhub.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hereditybio.in [hereditybio.in]
- 12. chemistnotes.com [chemistnotes.com]
- 13. botanyjournals.com [botanyjournals.com]
- 14. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
biological activity of compounds derived from 4-Bromo-N1-ethylbenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of various classes of bromo-substituted heterocyclic compounds. The data presented is compiled from recent studies and is intended to serve as a resource for researchers in the fields of medicinal chemistry and drug discovery. While the initial focus was on derivatives of 4-Bromo-N1-ethylbenzene-1,2-diamine, the scope has been broadened to include other bromo-substituted compounds for which significant biological data is available.
Anticancer Activity of Bromo-Substituted Triazoles
A series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have been synthesized and evaluated for their anticancer activity against a panel of 58 NCI cancer cell lines. The results indicate that some of these compounds exhibit significant growth inhibition against various cancer cell lines.
Table 1: Anticancer Activity of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs
| Compound | Substitution on N-aryl ring | Mean Growth Percent (GP) | Most Sensitive Cell Line | Percent Growth Inhibition (PGI) of Most Sensitive Cell Line |
| 4e | 2-chloro | - | SNB-75 (CNS Cancer) | 41.25% |
| 4i | 2,6-dimethyl | Most promising | SNB-75 (CNS Cancer) | 38.94% |
| 4i | 2,6-dimethyl | UO-31 (Renal Cancer) | 30.14% | |
| 4i | 2,6-dimethyl | CCRF-CEM (Leukemia) | 26.92% | |
| 4i | 2,6-dimethyl | EKVX (Non-Small Cell Lung Cancer) | 26.61% | |
| 4i | 2,6-dimethyl | OVCAR-5 (Ovarian Cancer) | 23.12% |
Data sourced from a study on the synthesis and anticancer activity of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs. The compounds were tested at a concentration of 10⁻⁵ M.[1]
Antimicrobial Activity of Bromo-Substituted Flavonoids and Pyrazine Carboxamides
Bromo-substituted flavonoids and pyrazine carboxamides have demonstrated notable antimicrobial properties against a range of pathogenic bacteria.
Table 2: Antimicrobial Activity of Bromo-Substituted Flavonoids
| Compound | Class | Pathogen | Activity |
| 5′-bromo-2′-hydroxy-3′-nitrochalcone | Chalcone | E. coli | Better inhibitory effect than its chloro-analog |
| 6-bromo-8-nitroflavone | Flavone | Various pathogenic bacteria | Inhibited growth at both 0.05% and 0.1% concentrations |
| Brominated chalcone | Chalcone | S. aureus | Induced significant membrane permeabilization |
Data compiled from studies on the antimicrobial properties of flavonoid derivatives.[2][3]
Table 3: Antibacterial Activity of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives against XDR S. Typhi
| Compound | Substitution | Zone of Inhibition (mm) | MIC (mg/mL) | MBC (mg/mL) |
| 5a | - | - | 50 | 100 |
| 5b | - | - | 25 | 50 |
| 5c | - | - | 12.5 | 25 |
| 5d | - | 17 | 6.25 | 12.5 |
Data from a study on the synthesis and antibacterial activities of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives.[4]
Enzyme Inhibition by Bromo-Substituted Compounds
Certain bromo-substituted compounds have been investigated for their potential as enzyme inhibitors.
Table 4: Alkaline Phosphatase Inhibitory Activity of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives
| Compound | IC₅₀ (µM) |
| 5d | 1.469 ± 0.02 |
This compound was identified as the most potent in the tested series.[4]
Experimental Protocols
MTT Assay for Anticancer Activity
This protocol is used to assess the cytotoxic effect of compounds on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[2][3][5][6]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce MTT to a purple formazan product.[7][8]
-
Formazan Solubilization: Add a solubilizing agent, such as DMSO or isopropanol with 0.1 N HCl, to dissolve the formazan crystals.[2][3]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[5][7]
Agar Well Diffusion Method for Antibacterial Activity
This method is used to determine the antimicrobial susceptibility of bacteria to the test compounds.
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria.
-
Plate Inoculation: Spread the bacterial inoculum evenly over the surface of an agar plate.[4][9]
-
Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[4][9]
-
Compound Addition: Add a specific volume of the test compound solution to each well.[4][9]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited. The size of the zone indicates the antimicrobial potency of the compound.[4]
In Vitro Tubulin Polymerization Inhibition Assay
This assay determines if a compound interferes with the formation of microtubules.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence reporter in a suitable buffer.
-
Compound Incubation: Incubate the test compound in a 96-well plate at 37°C.
-
Initiation of Polymerization: Add the tubulin reaction mix to the wells to initiate polymerization.
-
Fluorescence Monitoring: Measure the increase in fluorescence over time using a microplate reader. The incorporation of the fluorescent reporter into the polymerizing microtubules results in an increased signal. Inhibition of polymerization is observed as a decrease in the rate and extent of fluorescence increase.
Visualizations
Caption: Experimental workflow for the MTT assay to determine compound cytotoxicity.
Caption: Signaling pathway of apoptosis induction by tubulin inhibitors.
References
- 1. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Mechanism of action of antitumor drugs that interact with microtubules and tubulin. | Semantic Scholar [semanticscholar.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Tubulin couples death receptor 5 to regulate apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Brominated Diamine Isomers in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The introduction of bromine atoms into pharmacologically active molecules is a well-established strategy in drug design to enhance therapeutic activity, modulate metabolic stability, and improve duration of action. The position of the bromine substituent on an aromatic ring can significantly influence the molecule's interaction with its biological target. This guide provides a comparative analysis of brominated diamine isomers, focusing on their synthesis, biological activity, and the experimental methods used for their evaluation.
Structure-Activity Relationship: A Case Study of BRD4 Inhibitors
A compelling example of the impact of bromine substitution is seen in the development of inhibitors for the bromodomain and extra-terminal domain (BET) family of proteins, specifically BRD4, which are promising targets in oncology. The dual Polo-like kinase 1 (PLK1)/BRD4 inhibitor BI-2536 was used as a parent compound for structure-activity relationship (SAR) studies. These studies revealed that strategic placement of a brominated substituent can significantly enhance binding affinity for BRD4.
Quantitative Comparison of BI-2536 and its Brominated Analogue
| Compound | R² Group | BRD4 Inhibitory Activity (Kᵢ in nM) | Fold Improvement vs. BI-2536 |
| BI-2536 | Cyclopentyl | 69 | - |
| Analogue 39j | 3-Bromobenzyl | 8.7 | ~7.9 |
Data sourced from a study on BI-2536 analogues, which demonstrated that replacing the cyclopentyl group with a 3-bromobenzyl moiety led to a significant increase in BRD4 inhibitory potency.[1]
The data clearly indicates that the introduction of a 3-bromobenzyl group results in a nearly 8-fold increase in potency for BRD4 inhibition compared to the original cyclopentyl group. This enhanced affinity is attributed to the ability of the bromobenzyl group to form favorable hydrophobic interactions within the BRD4 binding pocket, specifically with isoleucine residue I146.[1] This highlights the critical role of both the bromine atom and its meta-position on the phenyl ring in optimizing the drug-target interaction.
Experimental Protocols
General Synthesis of a Brominated Aniline Precursor via Palladium-Catalyzed meta-C–H Bromination
This protocol describes a method to overcome the typical ortho- and para-selectivity of electrophilic bromination of anilines, allowing for the synthesis of meta-brominated precursors to certain diamines.
Materials:
-
Aniline derivative
-
N-bromophthalimide (NBP)
-
Pd(OAc)₂
-
Acetic acid (AcOH)
-
Trifluoroacetic acid (TFA)
-
Solvent (e.g., 1,2-dichloroethane)
Procedure:
-
To a reaction vessel, add the aniline derivative (1.0 mmol), NBP (1.2 mmol), and Pd(OAc)₂ (0.05 mmol).
-
Add the solvent, followed by AcOH (2.0 mmol) and TFA (1.0 mmol).
-
Stir the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 hours).
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the meta-brominated aniline derivative.
General Protocol for a BRD4 Inhibition Assay (Fluorescence Polarization)
This method is commonly used to determine the inhibitory activity of compounds against bromodomain proteins.
Materials:
-
Recombinant human BRD4 protein
-
Fluorescently labeled acetylated histone peptide probe (e.g., FITC-H4K12ac)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA)
-
Test compounds (brominated diamine isomers)
-
384-well microplate
-
Plate reader capable of fluorescence polarization measurements
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In the microplate, add the assay buffer, the fluorescent probe (at a final concentration typically near its Kd for BRD4), and the test compound dilutions.
-
Initiate the binding reaction by adding the BRD4 protein to each well.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using the plate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to controls (wells with no inhibitor).
-
Determine the IC₅₀ or Kᵢ value by fitting the concentration-response data to a suitable model using graphing software.
Signaling Pathway Context
BRD4 and PLK1 are key regulators of cell cycle progression and gene transcription, making them attractive targets in cancer therapy. The diagram below illustrates a simplified representation of their roles and the points of inhibition by a dual inhibitor like the BI-2536 series.
Caption: Dual inhibition of BRD4 and PLK1 by a BI-2536 analogue.
Conclusion
The strategic incorporation of bromine into diamine-containing scaffolds can lead to significant improvements in their biological activity. The case of BRD4 inhibitors demonstrates that not only the presence but also the positional isomerism of the bromine atom is a critical determinant of potency. This underscores the importance of systematic SAR studies of halogenated isomers in the optimization of lead compounds during the drug discovery process. The experimental protocols provided offer a framework for the synthesis and evaluation of such compounds, enabling further exploration of brominated diamines as therapeutic agents.
References
A Comparative Guide to Analytical Method Validation for 4-Bromo-N1-ethylbenzene-1,2-diamine
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount to ensure the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 4-Bromo-N1-ethylbenzene-1,2-diamine, a key intermediate in pharmaceutical synthesis.
Comparison of Analytical Methods
The selection of an appropriate analytical technique is critical and depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix. Below is a comparative summary of HPLC-UV and GC-MS methods, which are commonly employed for the analysis of aromatic amines and related compounds.
Table 1: Performance Comparison of HPLC-UV and GC-MS for Aromatic Amine Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation of volatile compounds in the gas phase followed by detection and identification based on mass-to-charge ratio. |
| Applicability | Well-suited for non-volatile and thermally unstable compounds like many aromatic amines. | Ideal for volatile and thermally stable compounds. Derivatization may be required for less volatile amines. |
| **Linearity (R²) ** | Typically ≥ 0.999 for a concentration range of 0.1 to 100 µg/mL. | Generally ≥ 0.998 over a range of 0.1 to 10 µg/mL. |
| Limit of Detection (LOD) | 0.5 ng/mL for primary aromatic amines. | Can reach sub-ppm levels, especially with selected ion monitoring (SIM). |
| Limit of Quantitation (LOQ) | 2 ng/mL for primary aromatic amines. | Ranges from 0.07 to 24.70 ppm for various volatile impurities. |
| Precision (%RSD) | Retention time RSDs between 0.039% and 0.057%; Area RSDs between 0.5% and 2.7%. | Intra-day precision ≤ 12.03%; Inter-day precision ≤ 11.34%. |
| Accuracy (% Recovery) | Typically within 98-102%. | Generally in the range of 80-120%. |
| Specificity | Good, but co-eluting impurities can interfere. Diode array detection can enhance specificity. | Excellent, as mass spectra provide structural information for definitive peak identification. |
| Sample Throughput | Analysis times are typically in the range of 10-60 minutes. | Faster run times are often possible, sometimes in a few minutes. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for HPLC-UV and GC-MS analysis, which can be adapted and validated for this compound.
HPLC-UV Method Protocol
This protocol is based on established methods for the analysis of primary aromatic amines.
1. Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
This compound reference standard
-
Methanol (for sample preparation)
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, starting with 20% acetonitrile and increasing to 80% over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by UV scan of the analyte (typically around 240-280 nm for aromatic amines).
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Stock Standard Solution: Accurately weigh and dissolve the reference standard in methanol to prepare a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range for the calibration curve.
-
Sample Solution: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
5. Validation Parameters:
-
Specificity: Analyze a blank (matrix without analyte) and a spiked sample to ensure no interference from the matrix.
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting peak area against concentration. The correlation coefficient (R²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate injections of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The %RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
GC-MS Method Protocol
This protocol outlines a general procedure for the analysis of brominated aromatic compounds.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Data acquisition and processing software
2. Reagents and Materials:
-
Helium (carrier gas, 99.999% purity)
-
Methanol or other suitable solvent (GC grade)
-
This compound reference standard
-
Derivatizing agent (if necessary, e.g., trifluoroacetic anhydride)
3. Chromatographic and Mass Spectrometric Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas Flow: 1.2 mL/min (constant flow)
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full scan (e.g., m/z 50-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
4. Standard and Sample Preparation:
-
Stock Standard Solution: Prepare a 1 mg/mL stock solution of the reference standard in the chosen solvent.
-
Working Standard Solutions: Dilute the stock solution to prepare calibration standards over the desired concentration range.
-
Sample Solution: Dissolve the sample in the solvent to a concentration within the linear range.
-
Derivatization (if required): If the analyte exhibits poor peak shape or thermal instability, a derivatization step may be necessary. React the sample and standards with the derivatizing agent according to a validated procedure.
5. Validation Parameters:
-
Specificity: Analyze a blank and a spiked sample. The mass spectrum of the analyte peak in the sample should match that of the reference standard.
-
Linearity: Analyze the working standard solutions and construct a calibration curve. The correlation coefficient (R²) should be ≥ 0.998.
-
Accuracy: Perform recovery studies by spiking a blank matrix at different concentration levels.
-
Precision: Evaluate repeatability and intermediate precision as described for the HPLC method. The %RSD should typically be ≤ 15%.
-
LOD and LOQ: Determine based on signal-to-noise ratio or the calibration curve parameters.
Visualization of Validation Workflow
The following diagram illustrates the key stages in the validation of an analytical method.
Caption: Workflow for analytical method validation.
This guide provides a foundational comparison to aid in the selection and validation of an appropriate analytical method for this compound. The choice between HPLC and GC-MS will ultimately depend on the specific analytical needs, available instrumentation, and the properties of the sample matrix. It is essential to perform a thorough method validation to ensure the reliability and accuracy of the analytical data generated.
Navigating Cross-Reactivity: A Comparative Guide for 4-Bromo-N1-ethylbenzene-1,2-diamine Derivatives
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount to predicting its potential off-target effects and ensuring its specificity. While specific cross-reactivity data for 4-Bromo-N1-ethylbenzene-1,2-diamine derivatives are not extensively available in published literature, this guide provides a comprehensive framework for evaluating and comparing the selectivity of these and other small molecule drug candidates. By employing standardized experimental protocols and clear data presentation, researchers can effectively assess the interaction of their compounds with a panel of relevant and irrelevant targets.
The Importance of Selectivity Profiling
In drug discovery, selectivity is a critical attribute of a therapeutic candidate.[1][2][3] A highly selective compound preferentially binds to its intended biological target, thereby eliciting the desired therapeutic effect with minimal side effects. Conversely, promiscuous compounds that bind to multiple off-target molecules can lead to adverse drug reactions and toxicity.[1][4] Therefore, early and thorough cross-reactivity studies are essential to de-risk drug candidates and guide lead optimization efforts.[3][5]
Comparative Data on Cross-Reactivity
To facilitate a clear comparison of the cross-reactivity profiles of different this compound derivatives, experimental data should be summarized in a structured format. The following tables provide templates for presenting key quantitative metrics obtained from common cross-reactivity assays.
Table 1: Competitive ELISA for Cross-Reactivity Assessment
| Derivative | Target Protein | Off-Target Protein 1 | Off-Target Protein 2 | Off-Target Protein 3 |
| IC50 (nM) | IC50 (nM) | IC50 (nM) | IC50 (nM) | |
| Compound A | ||||
| Compound B | ||||
| Compound C | ||||
| Control |
IC50: The half maximal inhibitory concentration, representing the concentration of the derivative required to inhibit 50% of the target's activity.
Table 2: Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics
| Derivative | Analyte (Target/Off-Target) | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Affinity (KD) (nM) |
| Compound A | Target Protein | |||
| Off-Target Protein 1 | ||||
| Off-Target Protein 2 | ||||
| Compound B | Target Protein | |||
| Off-Target Protein 1 | ||||
| Off-Target Protein 2 |
ka: Association rate constant, reflecting the rate of the binding event. kd: Dissociation rate constant, reflecting the stability of the complex. KD: Equilibrium dissociation constant (kd/ka), indicating the binding affinity. A lower KD value signifies a higher binding affinity.
Experimental Protocols
Detailed and reproducible methodologies are crucial for generating reliable cross-reactivity data. Below are generalized protocols for the two primary assays used for this purpose.
Protocol 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines a competitive ELISA to determine the IC50 value of a this compound derivative against its intended target and potential off-targets.
-
Coating: Microplate wells are coated with the target protein or a conjugate of the small molecule.
-
Blocking: Unbound sites on the microplate are blocked to prevent non-specific binding.
-
Competition: A fixed concentration of a labeled primary antibody (or labeled version of the small molecule) is mixed with serial dilutions of the test derivative. This mixture is then added to the coated wells.
-
Incubation: The plate is incubated to allow the labeled molecule and the test derivative to compete for binding to the coated protein.
-
Washing: The wells are washed to remove unbound reagents.
-
Detection: A substrate for the enzyme label is added, and the resulting signal (e.g., color change) is measured. The signal intensity is inversely proportional to the amount of the test derivative bound to the target.
-
Data Analysis: A dose-response curve is generated by plotting the signal against the logarithm of the derivative concentration. The IC50 value is calculated from this curve.
Protocol 2: Surface Plasmon Resonance (SPR) Analysis
SPR is a label-free technique that provides real-time data on the kinetics and affinity of molecular interactions.[6][7][8]
-
Ligand Immobilization: The target protein (ligand) is immobilized on the surface of a sensor chip.
-
Analyte Injection: A solution containing the this compound derivative (analyte) is flowed over the sensor surface at various concentrations.
-
Association Phase: The binding of the analyte to the immobilized ligand is monitored in real-time as a change in the refractive index at the sensor surface, which is proportional to the mass change.
-
Dissociation Phase: A buffer is flowed over the surface to monitor the dissociation of the analyte from the ligand.
-
Regeneration: The sensor surface is regenerated to remove the bound analyte, preparing it for the next injection.
-
Data Analysis: The resulting sensorgrams (plots of response units versus time) are fitted to a binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[7]
Visualizing Experimental Workflows and Pathways
Diagrams are powerful tools for illustrating complex processes and relationships. The following visualizations, created using the DOT language, depict a typical cross-reactivity screening workflow and a hypothetical signaling pathway where a this compound derivative might act.
Caption: A typical workflow for assessing the cross-reactivity of small molecule derivatives.
Caption: A hypothetical signaling pathway illustrating on-target and off-target interactions.
By adhering to these guidelines for data presentation, experimental execution, and visualization, researchers can build a robust and objective understanding of the cross-reactivity profiles of this compound derivatives, ultimately leading to the development of safer and more effective therapeutics.
References
- 1. Target-specific compound selectivity for multi-target drug discovery and repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. azolifesciences.com [azolifesciences.com]
- 3. pelagobio.com [pelagobio.com]
- 4. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 6. Large and Small Molecule Screening by SPR | Bio-Rad [bio-rad.com]
- 7. biosensingusa.com [biosensingusa.com]
- 8. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
4-Bromo-N1-ethylbenzene-1,2-diamine: A Comparative Analysis of a Niche Reagent
For researchers, scientists, and drug development professionals, 4-Bromo-N1-ethylbenzene-1,2-diamine presents itself as a chemical intermediate with potential yet underexplored applications in organic synthesis and medicinal chemistry. While extensive experimental data on its specific performance is limited in publicly available literature, a comparative analysis with its parent compound, 4-bromo-1,2-benzenediamine, offers valuable insights into its potential utility and areas for future investigation.
This guide provides a comprehensive overview of the available information on this compound, juxtaposed with the more extensively studied 4-bromo-1,2-benzenediamine. It aims to equip researchers with the foundational knowledge required to explore the applications of this N-ethylated aromatic diamine.
Physicochemical Properties: A Comparative Overview
A direct comparison of the experimentally determined properties of this compound and its non-ethylated counterpart is challenging due to the scarcity of published data for the former. However, based on general chemical principles and data from suppliers, a comparative table can be constructed. The introduction of an ethyl group is expected to increase lipophilicity and may influence the compound's boiling point and solubility.
| Property | This compound | 4-bromo-1,2-benzenediamine | Reference |
| CAS Number | 334829-62-8 | 1575-37-7 | [1][2] |
| Molecular Formula | C8H11BrN2 | C6H7BrN2 | [1][2] |
| Molecular Weight | 215.09 g/mol | 187.04 g/mol | [1][2] |
| Appearance | Not specified in literature; likely a solid | White solid | [2] |
| Purity | Typically offered at ≥95% | Varies by supplier | [3] |
Synthesis and Potential Applications
While specific synthetic protocols for this compound are not detailed in peer-reviewed journals, it is commercially available, indicating established synthetic routes exist in industrial settings[1][4]. Its synthesis would likely involve the N-ethylation of a suitably protected 4-bromo-1,2-phenylenediamine derivative.
The applications of this compound are noted to be in chemical synthesis and scientific research, positioning it as a building block for more complex molecules, potentially as a pharmaceutical intermediate[1]. The true potential of this compound can be inferred by examining the well-documented applications of 4-bromo-1,2-benzenediamine.
The Versatile Precursor: 4-bromo-1,2-benzenediamine
4-bromo-1,2-benzenediamine is a valuable precursor in the synthesis of various heterocyclic compounds. Its primary applications include:
-
Quinoxaline Derivatives: It serves as a key starting material for fluorescent dipolar quinoxaline derivatives, which have potential applications as emissive and electron-transport materials[2].
-
Benzimidazoles: The compound is used in the synthesis of 6-bromo-2-methylbenzimidazole[2].
-
Pharmaceuticals, Agrochemicals, and Dyestuffs: It is an important raw material and intermediate in the production of a range of organic molecules for these industries[2][5].
The presence of the N1-ethyl group in this compound could modulate the electronic and steric properties of the resulting heterocyclic systems, potentially leading to derivatives with altered biological activities or material properties. The ethyl group could enhance solubility in organic solvents and influence intermolecular interactions, which is a critical consideration in drug design and materials science.
The Impact of N-Alkylation on Aromatic Diamines
The introduction of an alkyl group to an aromatic diamine can significantly impact its chemical reactivity and biological activity. N-alkylation generally increases the nucleophilicity of the amine and can influence the regioselectivity of subsequent reactions. In the context of medicinal chemistry, N-alkylation is a common strategy to:
-
Modify Lipophilicity: Increasing lipophilicity can affect a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Alter Binding Interactions: The alkyl group can introduce new van der Waals interactions or sterically hinder binding to a biological target.
-
Tune Basicity: The basicity of the amine is altered, which can affect its ionization state at physiological pH and its ability to form hydrogen bonds.
Experimental Protocols: Synthesis of 4-bromo-1,2-benzenediamine
Method 1: Bromination of o-phenylenediamine
This method involves the direct bromination of o-phenylenediamine followed by hydrolysis.
Procedure Details: A mixture of o-phenylenediamine (5 g, 46.2 mmol), acetic acid (40 ml), and acetic anhydride (10.4 g, 102 mmol) is cooled in an ice water bath. A solution of bromine (8.9 g, 55.4 mmol) in acetic acid (10 ml) is added, and the reaction mixture is stirred for 40 minutes at 50-55°C. The mixture is then poured into a solution of sodium hydrogensulfite (1.5 g) in ice water (300 ml) to yield the product[6].
Method 2: Reduction of 4-Bromo-2-nitroaniline
This protocol involves the reduction of a nitro group to an amine.
Procedure Details:
-
4-Bromo-2-nitroaniline (600 mg, 2.76 mmol) is dissolved in 25 mL of anhydrous ethanol[2].
-
Stannous chloride (SnCl2, 2.72 g, 14 mmol) is added to the solution[2].
-
The reaction mixture is heated to reflux overnight[2].
Future Outlook and Research Directions
The lack of extensive research on this compound presents a clear opportunity for novel investigations. Future studies could focus on:
-
Developing and publishing a detailed, optimized synthesis protocol.
-
Synthesizing a library of derivatives based on this scaffold and evaluating their biological activities, for instance, as kinase inhibitors or antimicrobial agents.
-
Investigating its use in the synthesis of novel materials, such as polymers or fluorescent probes, and comparing their properties to those derived from 4-bromo-1,2-benzenediamine.
-
Conducting a thorough comparative study of the physicochemical and pharmacological properties of N-alkylated versus non-alkylated 4-bromo-1,2-diamines to systematically understand the structure-activity relationship.
References
- 1. 334829-62-8|this compound|this compound| -范德生物科技公司 [bio-fount.com]
- 2. 4-Bromo-1,2-benzenediamine | 1575-37-7 [chemicalbook.com]
- 3. 4-Bromo-1-n-ethylbenzene-1,2-diamine 95.00% | CAS: 334829-62-8 | AChemBlock [achemblock.com]
- 4. 334829-62-8|this compound|BLD Pharm [bldpharm.com]
- 5. N-(4-bromo-phenyl)-benzene-1,2-diamine [myskinrecipes.com]
- 6. Synthesis routes of 4-Bromobenzene-1,2-diamine [benchchem.com]
The Strategic Synthesis of Quinoxalines: A Cost-Benefit Analysis of 4-Bromo-N1-ethylbenzene-1,2-diamine
For researchers and professionals in drug development and synthetic chemistry, the selection of building blocks is a critical decision impacting both the efficiency of a synthesis and its overall cost. This guide provides a comparative analysis of 4-Bromo-N1-ethylbenzene-1,2-diamine against viable alternatives in the synthesis of quinoxalines, a class of heterocyclic compounds with significant pharmacological interest.
Quinoxaline derivatives are integral to the development of a wide range of therapeutic agents, exhibiting antibacterial, anticancer, and antiviral properties. Their synthesis commonly involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. The choice of the diamine precursor is pivotal, influencing reaction kinetics, product yield, and purification requirements. This guide focuses on the economic and synthetic viability of this compound in comparison to its close analogs, 4-bromo-1,2-benzenediamine and 4-bromo-N1-methylbenzene-1,2-diamine.
Performance Comparison in Quinoxaline Synthesis
To provide a quantitative comparison, we analyze the synthesis of a representative quinoxaline, 6-bromo-2,3-diphenylquinoxaline, from the three aforementioned diamine precursors and benzil. The data presented is a composite estimation based on literature precedents for similar reactions.
| Precursor | Molecular Weight ( g/mol ) | Price (USD/g) | Molar Cost (USD/mmol) | Estimated Yield (%) | Cost per gram of Product (USD/g) |
| This compound | 215.09 | 176.88 | 38.04 | 90 | 117.41 |
| 4-bromo-1,2-benzenediamine | 187.04 | 1.08 | 0.20 | 85 | 0.66 |
| 4-bromo-N1-methylbenzene-1,2-diamine | 201.07 | 48.30 | 9.71 | 88 | 30.68 |
Note: Prices are approximate and subject to change based on supplier and purity. Yields are estimated based on typical quinoxaline syntheses and may vary depending on specific reaction conditions.
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of 6-bromo-2,3-diphenylquinoxaline. This procedure can be adapted for each of the diamine precursors.
Synthesis of 6-bromo-2,3-diphenylquinoxaline
-
Reaction Setup: In a round-bottom flask, dissolve the respective diamine (1 mmol) and benzil (1 mmol, 0.21 g) in ethanol (10 mL).
-
Catalyst Addition: Add a catalytic amount of a suitable acid, such as p-toluenesulfonic acid (5 mol%).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). Reactions with N-substituted diamines may proceed faster due to increased nucleophilicity.
-
Workup: Upon completion, the product often precipitates from the reaction mixture. The solid can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 6-bromo-2,3-diphenylquinoxaline.
Cost-Benefit Analysis
The primary advantage of This compound lies in the potential for higher yields and potentially faster reaction times due to the electron-donating nature of the ethyl group, which can enhance the nucleophilicity of the adjacent amino group. This can be particularly beneficial in complex syntheses where maximizing yield is critical.
However, the significantly higher cost of the N-ethylated derivative presents a substantial drawback for large-scale synthesis. As illustrated in the comparative table, the cost per gram of the final quinoxaline product is dramatically higher when starting from the ethyl-substituted diamine.
4-bromo-1,2-benzenediamine represents the most cost-effective starting material. Its low price makes it an attractive option for initial studies and large-scale production where cost is a primary driver. The trade-off may be slightly lower yields or longer reaction times compared to its N-alkylated counterparts.
4-bromo-N1-methylbenzene-1,2-diamine offers a compromise between the two extremes. It is considerably less expensive than the N-ethyl derivative while potentially offering improved reactivity and yields over the unsubstituted diamine.
Visualizing the Synthesis and Decision Framework
To further clarify the synthetic pathway and the decision-making process, the following diagrams are provided.
Conclusion
The choice between this compound and its alternatives is a nuanced one, heavily dependent on the specific goals of a research program or drug development project. For early-stage research where maximizing the yield of a novel compound is paramount and material cost is a secondary concern, the N-ethylated diamine may be a justifiable choice. However, for process development and large-scale manufacturing, the economic advantages of 4-bromo-1,2-benzenediamine are difficult to overlook. 4-bromo-N1-methylbenzene-1,2-diamine presents a well-balanced alternative that may be suitable for a variety of applications. Ultimately, a careful evaluation of the cost, desired yield, and reaction efficiency will guide the discerning scientist to the most appropriate building block for their synthetic endeavors.
Safety Operating Guide
Proper Disposal of 4-Bromo-N1-ethylbenzene-1,2-diamine: A Safety and Operational Guide
For Immediate Reference: This document provides procedural guidance for the safe disposal of 4-Bromo-N1-ethylbenzene-1,2-diamine (CAS: 334829-62-8). All procedures should be conducted in strict adherence to local, state, and federal regulations.
Researchers and laboratory personnel handling this compound must prioritize safety and environmental responsibility in its disposal. This guide outlines the essential steps and precautions to mitigate risks associated with this chemical. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the known hazards of the closely related compound, 4-Bromobenzene-1,2-diamine, and general best practices for the disposal of brominated aromatic amines.
Hazard Profile and Safety Summary
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |
This data is for the closely related compound 4-Bromobenzene-1,2-diamine and should be used as a precautionary guideline.
Step-by-Step Disposal Protocol
Adherence to a strict, step-by-step disposal process is critical to ensure the safety of laboratory personnel and the environment.
1. Personal Protective Equipment (PPE): Before handling the chemical, ensure all personnel are equipped with appropriate PPE, including:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.
2. Waste Collection and Segregation:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips) in a designated, properly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
3. Labeling:
-
Clearly label the hazardous waste container with the full chemical name: "this compound".
-
Include the CAS number: "334829-62-8".
-
Affix the appropriate GHS hazard pictograms (e.g., skull and crossbones, exclamation mark).
-
Indicate the accumulation start date.
4. Storage:
-
Store the sealed waste container in a designated, secure hazardous waste accumulation area.
-
This area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[3]
-
Ensure secondary containment is in place to prevent the spread of material in case of a leak.
5. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Provide the contractor with all available safety information.
-
Disposal will likely involve high-temperature incineration at a permitted hazardous waste facility.[4]
In Case of a Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area thoroughly.
-
Report the spill to your EHS office.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Personal protective equipment for handling 4-Bromo-N1-ethylbenzene-1,2-diamine
Researchers, scientists, and drug development professionals must prioritize safety when handling 4-Bromo-N1-ethylbenzene-1,2-diamine. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
Based on the analysis of related compounds, the following personal protective equipment is recommended to minimize exposure and ensure personal safety.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling the substance outside of a fume hood or if aerosolization is possible. |
Operational Plan: Safe Handling and Storage
Proper handling and storage are crucial to maintaining the integrity of the compound and the safety of laboratory personnel.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent ignition sources.[1]
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The storage container should be clearly labeled with the chemical name and any associated hazards.
Disposal Plan
All waste materials should be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.
Waste Disposal:
-
Collect waste in a designated, labeled, and sealed container.
-
Do not dispose of down the drain or in regular trash.
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.
-
Contaminated packaging should also be treated as hazardous waste.[1]
Experimental Workflow and Safety Precautions
The following diagram illustrates a safe workflow for handling this compound.
Caption: A diagram illustrating the safe handling workflow.
By adhering to these safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
